Pyr-41

Catalog No.
S547892
CAS No.
418805-02-4
M.F
C17H13N3O7
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyr-41

CAS Number

418805-02-4

Product Name

Pyr-41

IUPAC Name

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Molecular Formula

C17H13N3O7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-

InChI Key

ARGIPZKQJGFSGQ-LCYFTJDESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4(4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl)-benzoic acid ethyl ester, 4-(4-(5-nitrofuran-2-ylmethylene)-3, 5-dioxopyrazolidin-1-yl)benzoic acid ethyl ester, PYR-41, PYR41 compound

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2

The exact mass of the compound Pyr-41 is 371.07535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PYR-41 ubiquitin-activating enzyme E1 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biochemical Assays

PYR-41 inhibits E1's ability to activate ubiquitin via a two-step process involving adenylation and thioester bond formation [1]. It specifically blocks the second step, formation of the E1-ubiquitin thioester, without affecting the initial adenylation step [1].

Table 1: Key Biochemical Characteristics of this compound

Characteristic Description
Molecular Target Ubiquitin-activating enzyme E1 (UBA1) [2] [3].
Inhibition Type Irreversible [3].
Cellular Permeability Cell-permeable [3].
Key Biochemical Effect Blocks E1-ubiquitin thioester formation; does not inhibit ubiquitin adenylation [1].
Downstream Consequences Inhibits K63-linked ubiquitination of TRAF6 and NEMO; attenuates degradation of IκBα and MKP-1 [2].

Experimental Evidence in Signaling Pathways

In dendritic cells (DCs), Angiotensin II (Ang II) induces activation and maturation. This compound treatment markedly attenuates these effects by interfering with ubiquitin-dependent signaling events [2].

Table 2: Effects of this compound on Ang II-Induced Dendritic Cell Activation

Experimental Readout Effect of Ang II (100 nM) Effect of this compound Pre-treatment (1-5 μM)
Phenotypic Maturation ↑ Expression of CD40, CD80, CD86, MHC II [2]. ↓ Expression of co-stimulatory molecules [2].
Cytokine Secretion ↑ Production of IL-6, TNF-α, IL-12 [2]. ↓ Cytokine secretion [2].
T cell Proliferation Enhances immunostimulatory capacity of DCs [2]. Attenuates ability to stimulate T-cell proliferation [2].

The following diagram illustrates how this compound inhibits E1 and the subsequent impact on the NF-κB and MAPK signaling pathways in dendritic cells induced by Ang II:

G AngII AngII E1 E1 AngII->E1 Up-regulates Ub Ubiquitin (Ub) E1->Ub Activates PYR41 PYR41 PYR41->E1 Inhibits TRAF6_NEMO TRAF6 / NEMO K63-linked Ub Ub->TRAF6_NEMO K63-linkage IKB_MKP IκBα / MKP-1 (Stabilized) TRAF6_NEMO->IKB_MKP Promotes Degradation NFkB_MAPK NF-κB & MAPK Pathway Activation IKB_MKP->NFkB_MAPK Suppresses DC_Activation DC Maturation & Cytokine Production NFkB_MAPK->DC_Activation

This compound inhibits E1, blocking downstream signaling and dendritic cell activation.

Detailed Experimental Protocols

Cell Culture and Treatment
  • DC Generation: Generate Bone-Marrow-Derived Dendritic Cells (BMDCs) from C57BL/6 mice. Culture bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/ml GM-CSF for 10 days [2].
  • Cell Line: DC2.4 cell line can also be used and maintained per standard protocols [2].
  • Treatment Protocol: Pre-treat DCs with PYR41 (1-5 μM) for 30 minutes before co-incubation with or without Ang II (100 nM) for various durations to assess different readouts [2].
Assessment of DC Phenotype via Flow Cytometry
  • Staining: Collect BMDCs, resuspend in PBS, and incubate with fluorescein isothiocyanate (FITC)-conjugated antibodies against CD40, CD80, CD86, and MHC II for 30 minutes at room temperature in the dark [2].
  • Analysis: Analyze cells on a flow cytometer (e.g., FACSCalibur). Use isotype-matched antibodies as negative controls. Report results as the percentage of positive cells [2].
Cytokine Measurement by ELISA
  • Sample Collection: Collect cell culture supernatants after treatment and freeze at -80°C until analysis [2].
  • Detection: Use commercial ELISA kits to quantify cytokines like IL-6, TNF-α, and IL-12 according to the manufacturer's instructions [2].
Analysis of Signaling Pathways by Western Blot
  • Antibodies: Use antibodies specific for target proteins and their phosphorylated forms [2].
  • Key Targets:
    • Ubiquitination: Immunoprecipitate TRAF6 or NEMO and probe with K63-linkage specific ubiquitin antibody [2].
    • Protein Degradation: Monitor protein levels of IκBα and MKP-1 [2].
    • Pathway Activation: Detect phosphorylation of IKKα/β, IκBα, ERK1/2, STAT1, and NF-κB/p65 [2].
In Vitro Ubiquitination Assay

This assay assesses the direct effect of this compound on the ubiquitination cascade.

  • Protein Purification: Express and purify human E1 (GST-tagged) and E2 enzymes (e.g., UbcH2, UbcH10) from insect cells or E. coli [1].
  • Reaction Setup: Incubate E1 with ubiquitin, ATP, and MgCl₂ in the presence or absence of this compound. To assay E1-to-E2 transfer, include an E2 enzyme [1].
  • Detection: Analyze the formation of E1~Ub and E2~Ub thioester intermediates by Western blot under non-reducing conditions [1].

Research Implications and Inhibitor Comparison

This compound has been instrumental as a research tool to probe the role of ubiquitination in inflammatory processes. Its effect on stabilizing p53 and inducing apoptosis in cancer cells also highlights its potential as a candidate for anticancer therapy [1] [3].

Table 3: Comparison of E1 and Related Enzyme Inhibitors

Inhibitor Name Molecular Target Primary Mechanism Key Cellular Outcome
This compound Ubiquitin E1 (UBA1) [3]. Irreversible inhibitor; blocks E1-ubiquitin thioester formation [1]. Stabilizes p53, inhibits NF-κB, blocks DC activation [2] [3].
NSC624206 Ubiquitin E1 (UBA1) [1]. Inhibits E1-ubiquitin thioester formation [1]. Prevents p27 ubiquitination, induces cell cycle arrest [1].
Compound I Multiple E1 enzymes (non-selective) [4]. "Substrate-assisted inhibition"; forms dead-end covalent adduct with ubiquitin [4]. Inhibits UAE-dependent ATP-PPi exchange and E1-E2 transthiolation [4].
MLN4924 NEDD8 Activating Enzyme (NAE) [4]. "Substrate-assisted inhibition"; forms NEDD8-MLN4924 adduct [4]. Disrupts cullin-RING ligase (CRL) activity, induces apoptosis [4].

References

what is PYR-41 compound

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

The table below summarizes the fundamental technical characteristics of PYR-41.

Property Description
IUPAC Name Ethyl 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate [1]
Molecular Formula C17H13N3O7 [2] [3] [4]
Molecular Weight 371.3 g/mol [2] [3] [4]
Chemical Structure Chemical Structure Image source: [5]
CAS Number 418805-02-4 [2] [6] [7]
Mechanism of Action Irreversible inhibitor of Ubiquitin-Activating Enzyme (E1) [2] [1]
Reported IC50 < 10 µM (cell-free E1 ubiquitination assay) [2] [4] [5]
Primary Consequences Blocks ubiquitination & proteasomal degradation; inhibits NF-κB activation; stabilizes p53; increases global protein sumoylation [2] [1] [5]

Biological Activities and Experimental Evidence

This compound's inhibition of the central E1 enzyme has downstream effects on multiple critical cellular pathways and functions.

Biological System Observed Effect of this compound Experimental Notes
In Vitro (General) Inhibits E1~Ub thioester formation; blocks accumulation of ubiquitinated proteins; induces apoptosis [2] [5] IC50 for E1-Ub thioester formation is ~10 µM [5].
NF-κB Signaling Attenuates activation; prevents IκBα ubiquitination and degradation [8] [9] [5] In RAW264.7 macrophages, reduces TNF-α release post-LPS stimulation [9].
p53 Pathway Inhibits degradation, increasing p53 levels and transcriptional activity [2] [1] [3] Leads to increased p21 levels and selective apoptosis in transformed cells [2].
Dendritic Cell (DC) Activation Attenuates Angiotensin II-induced maturation, cytokine secretion, and immunostimulatory capacity [8] Used at 1-5 µM in pre-treatment for 30 minutes [8].
Sepsis Model (In Vivo) Reduces pro-inflammatory cytokines, organ injury, and improves survival in mice [9] Administered intravenously at 5 mg/kg immediately post-sepsis induction [9].

Experimental Protocols from Research

Here are detailed methodologies for using this compound in cell-based assays, as cited in the literature.

Protocol 1: Inhibiting Dendritic Cell Activation [8]

This protocol outlines the use of this compound to study ubiquitination's role in Angiotensin II (Ang II)-induced dendritic cell activation.

Start Bone-marrow derived DCs or DC2.4 cell line PYR41 Pre-treatment with PYR41 (1-5 µM) Start->PYR41 Stimulus Stimulation with Ang II (100 nM) PYR41->Stimulus Harvest Harvest Cells Stimulus->Harvest Assay1 Flow Cytometry (Phenotype: CD40, CD80, CD86, MHCII) Harvest->Assay1 Assay2 ELISA (Cytokines: IL-6, TNF-α, IL-12) Harvest->Assay2 Assay3 Western Blot (Signaling: IκBα, p-ERK, p-STAT1) Harvest->Assay3

Experimental workflow for studying DC activation.

  • Cell Culture: Generate bone-marrow derived dendritic cells (BMDCs) from C57BL/6 mice or use the DC2.4 cell line. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum and 20 ng/ml GM-CSF (for BMDCs) for 10 days [8].
  • This compound Pre-treatment: Resuspend cells at 1x10^6 cells/ml and pre-treat with this compound (0, 1, or 5 µM) for 30 minutes [8].
  • Stimulation: Co-incubate the cells with or without Angiotensin II (100 nM) for a defined period. The duration varies by assay:
    • Phenotype/Cytokines: Typically 16-24 hours for maturation marker expression and cytokine secretion [8].
    • Signaling Pathways: 5 to 60 minutes for analyzing early phosphorylation and protein degradation events [8].
  • Analysis:
    • Flow Cytometry: Analyze surface expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II [8].
    • ELISA: Measure cytokine levels (e.g., IL-6, TNF-α, IL-12) in the cell culture supernatant [8].
    • Western Blot: Investigate key signaling molecules like IκBα, phospho-ERK, and phospho-STAT1 [8].
Protocol 2: Studying Inflammation and Organ Injury in Sepsis [9]

This protocol describes the in vivo application of this compound in a mouse model of sepsis.

A Induce Sepsis in C57BL/6 mice (CLP model) B Immediate IV injection: Vehicle (20% DMSO/saline) or This compound (5 mg/kg) A->B C Resuscitation with normal saline (s.c.) B->C D Analysis at 20 hours or 10-day survival C->D E1 Serum Analysis: Cytokines (TNF-α, IL-1β, IL-6) Organ Injury Markers (AST, ALT, LDH) D->E1 E2 Tissue Analysis: Western Blot (IκBα) Histology & MPO activity qPCR (Inflammatory genes) D->E2

In vivo workflow for sepsis model study.

  • Sepsis Model: Induce sepsis in male C57BL/6 mice (20-25 g) using the cecal ligation and puncture (CLP) model [9].
  • This compound Administration: Immediately after the CLP procedure, inject this compound intravenously at a dose of 5 mg/kg, dissolved in a vehicle of 20% DMSO in saline. The control group receives vehicle alone [9].
  • Resuscitation and Support: Immediately after surgery, resuscitate all mice with 0.5 ml normal saline administered subcutaneously. For survival studies, administer a broad-spectrum antibiotic (e.g., Primaxin) subcutaneously after CLP [9].
  • Sample Collection and Analysis: At 20 hours post-CLP, collect blood and tissue samples (e.g., lungs) for analysis [9].
    • Serum: Measure pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers (AST, ALT, LDH) using ELISA and commercial assay kits [9].
    • Tissues:
      • Perform Western blotting on lung tissue to confirm the stabilization of IκBα protein [9].
      • Assess lung injury via histology (H&E staining) and measure neutrophil infiltration by myeloperoxidase (MPO) activity assay [9].
      • Analyze the expression of inflammatory genes (IL-1β, IL-6, KC, MIP-2, COX-2, iNOS) in the lungs using quantitative PCR (qPCR) [9].
    • Survival: Monitor a separate group of mice for 10 days to record survival rates [9].

Key Considerations for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (e.g., 10-100 mg/mL) [2] [7] [4]. Stock solutions should be aliquoted and stored at -20°C, protected from light. The solid compound should also be stored at -20°C [2] [3].
  • Cellular Toxicity: While this compound is used as a research tool, be aware of potential cytotoxic effects. One study reported an IC50 for cytotoxicity of 22 µM in HEK293 cells [4]. It is recommended to perform viability assays (e.g., MTT) in your specific cell model to determine a safe working concentration [8].
  • Mechanistic Nuances: While characterized as an E1 inhibitor, some research indicates this compound may also inhibit certain deubiquitinases (DUBs) and promote cross-linking of specific proteins like Bcr-Abl, suggesting its effects could be multifaceted in some contexts [5].

References

how does PYR-41 inhibit ubiquitination

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

PYR-41 exerts its inhibitory effect through a multi-faceted mechanism targeting the ubiquitin-proteasome pathway.

  • Primary Target: this compound specifically inhibits ubiquitin-activating enzyme E1 (UBA1), the first enzyme in the ubiquitination cascade [1] [2] [3]. It irreversibly binds to UBA1, preventing the formation of the E1-ubiquitin thioester intermediate, which is essential for initiating ubiquitin transfer to downstream E2 conjugating enzymes [2] [3]. The inhibition occurs with an IC50 of less than 10 μM in cell-free assays [1] [2].

  • Alternative Mechanism: Research indicates this compound has a broader mechanism involving protein cross-linking [4]. The compound can covalently cross-link proteins, inhibiting not only UBE1 but also deubiquitinases (DUBs) and specific protein kinases like Bcr-Abl and Jak2 [4]. This cross-linking activity contributes to its overall biological effects by simultaneously inhibiting ubiquitination and deubiquitination processes.

Key Quantitative Data on this compound Inhibition

The table below summarizes experimental data characterizing this compound's inhibitory activity:

Parameter Value / Measurement Experimental Context
IC50 for E1 Inhibition <10 μM [1] Cell-free assay
10 μM [2] Inhibition of UAE-Ub thioester formation
6.4 μM [2] Inhibition of [32P]-AMP:[α-32P]-ATP exchange
Cellular Efficacy 5-25 μM [2] IC50 for reducing E1~Ub thioesters in cells
50 μM [2] Inhibits IL-1α-mediated NF-κB activation by >60%
In Vivo Application 5 mg/kg [5] [6] Intravenous dose in septic mouse model (CLP)

Biological Consequences and Pathways Affected

By inhibiting the apex of the ubiquitination cascade, this compound produces significant downstream biological effects, particularly in inflammatory and oncogenic pathways.

Inhibition of NF-κB Signaling Pathway

The diagram below illustrates how this compound interferes with the NF-κB activation pathway, a key mechanism underlying its anti-inflammatory effects:

f Inflammatory Stimulus\n(e.g., LPS, Ang II) Inflammatory Stimulus (e.g., LPS, Ang II) IKK Complex IKK Complex Inflammatory Stimulus\n(e.g., LPS, Ang II)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα (Ubiquitinated) IκBα (Ubiquitinated) IκBα->IκBα (Ubiquitinated)  Requires E1/E2/E3 Ubiquitination   IκBα Degradation\n(via Proteasome) IκBα Degradation (via Proteasome) IκBα (Ubiquitinated)->IκBα Degradation\n(via Proteasome) Leads to This compound This compound This compound->IκBα (Ubiquitinated)  Prevents   NF-κB Release &\nNuclear Translocation NF-κB Release & Nuclear Translocation IκBα Degradation\n(via Proteasome)->NF-κB Release &\nNuclear Translocation Pro-inflammatory Gene\nExpression (TNF-α, IL-6) Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB Release &\nNuclear Translocation->Pro-inflammatory Gene\nExpression (TNF-α, IL-6)

Figure: this compound inhibits E1-mediated ubiquitination of IκBα, preventing its degradation and subsequent NF-κB activation, thereby reducing inflammatory gene expression [5] [7].

Other Cellular Consequences
  • p53 Stabilization: this compound inhibits p53 degradation, leading to its accumulation and activation of transcriptional targets, contributing to differentially killing transformed cells [2] [8].
  • Impact on Sumoylation: this compound increases total protein sumoylation in cells, likely by diverting the shared ATP-dependent activation machinery or through indirect mechanisms [1] [2].
  • Anti-tumor Effects: The compound demonstrates anti-tumor activity by inducing apoptosis in malignant cells, potentially through p53 stabilization and disruption of oncogenic signaling pathways like Bcr-Abl and Jak2 via cross-linking [4] [2].

Experimental Protocols for Key Findings

In Vitro Verification of E1 Inhibition

Objective: Confirm this compound directly inhibits E1 enzymatic activity. Methodology:

  • Ubiquitin Thioester Assay: Incubate recombinant E1 (e.g., N-terminal GST-tagged human UAE) with ubiquitin and ATP. Treat with this compound (e.g., 10-50 μM) for 30 minutes. Monitor formation of E1-Ub thioester conjugate via immunoblotting under non-reducing conditions [2].
  • ATP-[32P]PPi Exchange Assay: Measure E1-dependent adenylate formation by quantifying the exchange of [32P]-PPi into ATP in the presence of this compound using thin-layer chromatography (TLC) [2].
Assessing Anti-inflammatory Effects in Cellular Models

Objective: Evaluate this compound's efficacy in inhibiting inflammatory signaling. Methodology:

  • Cell Culture: Use mouse macrophage RAW264.7 cells.
  • Stimulation & Treatment: Pre-treat cells with this compound (dose range: 1-50 μM) for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 4-6 hours.
  • Downstream Analysis:
    • Western Blot: Analyze cytoplasmic lysates for IκBα protein levels and nuclear extracts for NF-κB translocation.
    • ELISA: Measure TNF-α, IL-1β, and IL-6 levels in cell culture supernatant [5].
In Vivo Sepsis Model

Objective: Determine therapeutic potential of this compound in systemic inflammation. Methodology:

  • Sepsis Induction: Use male C57BL/6 mice (20-25 g). Subject to cecal ligation and puncture (CLP).
  • Drug Administration: Intravenously inject this compound (5 mg/kg in vehicle of 20% DMSO in saline) immediately after CLP procedure.
  • Analysis:
    • Survival Study: Monitor animals for 10 days.
    • Sample Collection: At 20 hours post-CLP, collect blood and tissues.
    • Measurements:
      • Serum Markers: ELISA for cytokines (TNF-α, IL-1β, IL-6); clinical chemistry for organ injury markers (AST, ALT, LDH).
      • Tissue Analysis: H&E staining for lung injury; Western blot for IκBα and cleaved caspase-3 in lung tissue [5] [6].

Research Implications and Limitations

This compound has been instrumental as a research tool, demonstrating that targeting ubiquitin E1 is a viable strategy for modulating inflammation and cancer-related pathways [5] [3]. However, its clinical translation faces challenges:

  • Specificity Concerns: The protein cross-linking activity suggests potential off-target effects beyond E1 inhibition [4].
  • Potency Limitations: this compound is less potent than newer E1 inhibitors (e.g., TAK-243) which have advanced to clinical evaluation [3] [9].

References

PYR-41 effect on IκB degradation

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of the Ubiquitin-Activating Enzyme (E1/UBA1) [1] [2]. It blocks the initial step of the ubiquitination cascade, preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 conjugating enzymes [2]. This inhibition has a direct impact on the NF-κB signaling pathway, as illustrated below:

G cluster_pathway Canonical NF-κB Activation Pathway Inflammatory Stimulus    (LPS, TNF-α, etc.) Inflammatory Stimulus    (LPS, TNF-α, etc.) IKK Complex    Activation IKK Complex    Activation Inflammatory Stimulus    (LPS, TNF-α, etc.)->IKK Complex    Activation IKK Complex        Activation IKK Complex        Activation IκBα Phosphorylation IκBα Phosphorylation IKK Complex        Activation->IκBα Phosphorylation IκBα Polyubiquitination        (K48-linked) IκBα Polyubiquitination        (K48-linked) IκBα Phosphorylation->IκBα Polyubiquitination        (K48-linked) 26S Proteasome        Degrades IκBα 26S Proteasome        Degrades IκBα IκBα Polyubiquitination        (K48-linked)->26S Proteasome        Degrades IκBα NF-κB (p65/p50)        Translocation to Nucleus NF-κB (p65/p50)        Translocation to Nucleus 26S Proteasome        Degrades IκBα->NF-κB (p65/p50)        Translocation to Nucleus Inflammatory Gene        Transcription Inflammatory Gene        Transcription NF-κB (p65/p50)        Translocation to Nucleus->Inflammatory Gene        Transcription This compound This compound Inhibits E1 (UBA1) Inhibits E1 (UBA1) This compound->Inhibits E1 (UBA1) Reduces K63-linked    Ubiquitination of    TRAF6 & NEMO Reduces K63-linked    Ubiquitination of    TRAF6 & NEMO This compound->Reduces K63-linked    Ubiquitination of    TRAF6 & NEMO Blocks IκBα Polyubiquitination    (K48-linked) Blocks IκBα Polyubiquitination    (K48-linked) Inhibits E1 (UBA1)->Blocks IκBα Polyubiquitination    (K48-linked) Prevents IκBα Degradation Prevents IκBα Degradation Blocks IκBα Polyubiquitination    (K48-linked)->Prevents IκBα Degradation NF-κB Sequestered    in Cytoplasm NF-κB Sequestered    in Cytoplasm Prevents IκBα Degradation->NF-κB Sequestered    in Cytoplasm Inhibition of Inflammatory    Gene Transcription Inhibition of Inflammatory    Gene Transcription NF-κB Sequestered    in Cytoplasm->Inhibition of Inflammatory    Gene Transcription Attenuates Upstream    NF-κB Activation Attenuates Upstream    NF-κB Activation Reduces K63-linked    Ubiquitination of    TRAF6 & NEMO->Attenuates Upstream    NF-κB Activation IκBα Polyubiquitination    (K48-linked) IκBα Polyubiquitination    (K48-linked)

This compound inhibits NF-κB signaling by blocking IκBα ubiquitination and degradation, and attenuating upstream signaling.

Summary of Experimental Findings

The following tables consolidate key quantitative data from studies on this compound.

Table 1: In Vitro Findings in Cell Cultures

Cell Type Stimulus This compound Concentration Key Findings on IκBα & NF-κB Source
Mouse macrophage RAW264.7 cells LPS Dose-dependent (0-5 µM) Prevented the reduction of IκBα protein levels; Inhibited TNF-α release. [1]
HaCat cells (human keratinocyte) TNF-α Not Specified Inhibited proteasomal degradation of IκBα; Reduced K63-linked ubiquitination of TRAF6 and NEMO. [3]
Bone Marrow-Derived Dendritic Cells (BMDCs) Angiotensin II 1 µM / 5 µM Attenuated IκBα degradation; Decreased K63-linked ubiquitination of TRAF6 and NEMO. [4]

Table 2: In Vivo Efficacy in Disease Models

Disease Model Subject This compound Dose & Route Key Efficacy Findings Source

| Sepsis | C57BL/6 mice | 5 mg/kg, i.v. (immediately after CLP) | Restored IκBα levels in lungs. ↓ Serum TNF-α, IL-1β, IL-6. ↓ Organ injury markers (AST, ALT, LDH). Improved lung histology score. 10-day survival: 83% (vs. 42% in control). | [1] | | Atopic Dermatitis | DNCB-induced mice | Topical application | Reduced skin severity score and ear swelling. ↓ Serum IgE, IFN-γ, and TNF-α. | [3] |

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to evaluate this compound's effects.

1. Assessing IκBα Degradation and NF-κB Activation (In Vitro)

  • Cell Stimulation: Treat relevant cell lines (e.g., RAW264.7, HaCat, BMDCs) with an inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of a pre-treatment (e.g., 30-60 minutes) with this compound [1] [3] [4].
  • Western Blot Analysis:
    • Prepare whole-cell lysates using RIPA buffer supplemented with protease inhibitors [1] [5].
    • Resolve proteins via SDS-PAGE (e.g., 4-12% Bis-Tris gels) and transfer to a nitrocellulose membrane [1].
    • Probe membranes with specific primary antibodies against IκBα and a loading control (e.g., β-actin) [1] [4].
    • Visualize bands using enhanced chemiluminescence (ECL). The prevention of stimulus-induced IκBα disappearance indicates effective pathway inhibition [1].
  • Alternative Method - Flow Cytometry: A protocol exists for quantifying NF-κB activation by measuring IκBα degradation via intracellular flow cytometry, which is useful for medium-to-high-throughput assays [6].

2. Evaluating Anti-inflammatory Effects (In Vivo - Sepsis Model)

  • Animal Model: Use male C57BL/6 mice (20-25 g). Induce sepsis via Cecal Ligation and Puncture (CLP) [1].
  • Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control (e.g., 20% DMSO in saline) by intravenous injection immediately after the CLP procedure [1].
  • Sample Collection: At a predetermined endpoint (e.g., 20 hours post-CLP), collect blood serum and tissue samples (e.g., lungs) for analysis [1].
  • Downstream Analyses:
    • Cytokines: Measure serum levels of TNF-α, IL-1β, and IL-6 by ELISA [1].
    • Organ Injury: Assess markers like AST, ALT, and LDH in serum using commercial assay kits [1].
    • Gene Expression: Analyze cytokine/chemokine mRNA levels in lung tissues (e.g., IL-1β, IL-6, KC, MIP-2) via qPCR [1].
    • Histology: Examine formalin-fixed, paraffin-embedded lung sections stained with Hematoxylin and Eosin (H&E) for injury scoring [1].
    • Survival Study: Monitor mice for 10 days after CLP to record survival rates, typically with adjunct antibiotic therapy [1].

Important Research Considerations

  • Specificity and Off-target Effects: this compound is an early-generation E1 inhibitor. While it shows promise, its precise mechanism and off-target profile are not fully characterized [2]. Results should be interpreted with caution and confirmed with genetic approaches.
  • Alternative Pathways: Be aware that IκBα can be degraded via IKK-independent pathways, for instance, in response to certain chemotherapeutic agents like doxorubicin [5]. Furthermore, direct degradation of IκBα by the 20S proteasome in a ubiquitin-independent manner has also been reported [7]. This compound would not be expected to inhibit these alternative pathways.

References

Core Mechanism of PYR-41 in p53-Mediated Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 inhibits the ubiquitin-activating enzyme (E1), disrupting the ubiquitin-proteasome system. This inhibition prevents the degradation of p53 and modulates key signaling pathways, leading to apoptosis.

Key Mechanism Biological Consequence Experimental Evidence
E1 Enzyme Inhibition Blocks ubiquitin activation, halting downstream ubiquitination cascade [1] [2]. In vitro ubiquitination assays show blocked ubiquitin-thioester formation [3].
p53 Protein Stabilization Prevents constitutive p53 degradation, increasing nuclear p53 levels and transcriptional activity [1]. Immunoblotting shows p53 accumulation; transcriptional assays show increased activity of p53 target genes [1] [4].
Activation of Apoptotic Pathways Stabilized p53 transactivates pro-apoptotic genes (e.g., PUMA, Bax), triggering the intrinsic mitochondrial pathway [5]. Increased Bax, Caspase-9 activation, and apoptotic cell death measured in this compound-treated prostate cancer cells [4].
Modulation of NF-κB Signaling Attenuates cytokine-induced NF-κB activation by inhibiting non-proteasomal (K63-linked) ubiquitination of TRAF6, shifting balance toward apoptosis [6] [1]. Reduced NF-κB reporter activity; decreased K63-ubiquitination of TRAF6 and NEMO observed in dendritic cells [6].

G cluster_0 This compound Action cluster_1 p53 Stabilization & Activation cluster_2 Apoptosis Execution PYR41 This compound E1 Ubiquitin-Activating Enzyme (E1) PYR41->E1 Ub Ubiquitin Cascade (Inhibition) E1->Ub MDM2 MDM2-mediated Ubiquitination Ub->MDM2 Inhibits p53_inactive p53 (Unstable) Ub->p53_inactive Required for MDM2->p53_inactive Promotes p53_active p53 (Stable, Active) p53_inactive->p53_active Stabilizes Degradation Proteasomal Degradation p53_inactive->Degradation Default Path p53_targets Transactivation of Pro-apoptotic Genes (PUMA, Bax, Noxa) p53_active->p53_targets Mitochondria Mitochondrial Pathway Activation p53_targets->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Figure 1: this compound inhibits E1 to stabilize p53 and induce apoptosis.

Quantitative & Experimental Data

For researchers, key quantitative findings and experimental conditions are summarized below.

Parameter Details/Values Context / Cell Model
Working Concentration 5 - 50 µM [2] In vitro cell-based assays (e.g., RPE, U2OS, RAW 264.7, LNCaP) [2] [4].
In Vivo Dose 5 mg/kg (intravenous) [2] Murine sepsis model; reduced proinflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers [2].
Key Readouts p53 and Caspase-9 activation [4]; Reduction of high-MW ubiquitinated proteins [2]; NF-κB activity [6] [1]. Measured via immunoblotting, reporter assays, and flow cytometry.
Solubility & Storage DMSO (>18.6 mg/mL); Ethanol (≥0.57 mg/mL). Aliquot and store at -20°C [2]. Stable for short-term (2-4 weeks); avoid repeated freeze-thaw cycles [2].

Experimental Protocol Outline

A general workflow for studying this compound's effect on p53-mediated apoptosis is as follows:

G Step1 1. Stock Solution Prep Dissolve this compound in DMSO (up to 18.6 mg/mL) Step2 2. Cell Treatment Seed and culture cells Add this compound (e.g., 5-50 µM) in medium Incubate (1-24 hours) Step1->Step2 Step3 3. Sample Harvest Collect cells and supernatants For protein, RNA, and fixation Step2->Step3 Step4 4. Downstream Analysis Step3->Step4 Immunoblot Immunoblotting (p53, ubiquitin, caspases) Step4->Immunoblot PCR qPCR (p53 target genes) Step4->PCR Viability Viability/Apoptosis Assay (MTT, Annexin V) Step4->Viability

Figure 2: Experimental workflow for this compound treatment and analysis.

  • Stock Solution: Prepare in DMSO at a high concentration (e.g., 18.6 mg/mL). Aliquot and store at -20°C to avoid freeze-thaw cycles [2].
  • Cell Treatment: Use final DMSO concentration ≤0.1% in culture medium. A dose-range of 5-50 µM is typical, with incubation from 1 hour (acute ubiquitination inhibition) to 24 hours (apoptosis studies) [2] [4].
  • Key Controls: Include a vehicle control (DMSO only) and potentially a positive control like LPS for NF-κB studies [6].
  • Downstream Analyses:
    • Immunoblotting: Probe for stabilized p53, cleaved Caspase-9, and total ubiquitinated proteins [4] [2].
    • qPCR: Measure mRNA levels of p53 target genes like PUMA and Bax [5].
    • Apoptosis Assays: Use annexin V/PI staining or caspase activity assays to quantify cell death [2] [7].

Advanced Insights & Therapeutic Potential

This compound has demonstrated utility beyond basic mechanism studies, showing promise in disease models and combination strategies.

  • Cancer Models: In prostate cancer (LNCaP cells), this compound treatment increased membrane localization of TRPM8 channels, which was accompanied by enhanced activation of p53 and Caspase-9, suggesting a synergistic pro-apoptotic effect [4].
  • Inflammation and Sepsis: this compound has shown efficacy in vivo. In murine sepsis models, it reduced levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers [2]. A 2025 study also found that this compound inhibits Gasdermin D-NT ubiquitination, effectively suppressing pyroptosis and reducing IL-18 and TNFα in septic mice [8].
  • Comparative Advantage: Unlike proteasome inhibitors (e.g., Bortezomib) that block the final step of degradation, this compound's upstream action on E1 allows it to inhibit both proteasomal and non-proteasomal functions of ubiquitination (e.g., K63-linked signaling in NF-κB activation) [1] [2].

References

PYR-41: Application Notes and Protocols for Ubiquitin-Activating Enzyme (E1) Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

PYR-41 is a pioneering, cell-permeable inhibitor of the ubiquitin-activating enzyme (E1), which acts at the initial step of the ubiquitin-proteasome pathway. By selectively targeting E1, this compound effectively blocks ubiquitination, a critical post-translational modification involved in protein degradation, signal transduction, and inflammation. This makes it a valuable tool for researching cancer, inflammatory diseases, and sepsis. This compound is noted for its irreversible inhibition mechanism and its ability to paradoxically increase cellular sumoylation while blocking ubiquitination.

Key Properties and Solubility Data

The table below summarizes the fundamental chemical properties and solubility profile of this compound, which are essential for planning experiments.

Table 1: Chemical Properties and Solubility of this compound
Property Specification
Chemical Name ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate [1]
CAS Number 418805-02-4 [1] [2] [3]
Molecular Formula C17H13N3O7 [1] [2] [3]
Molecular Weight 371.3 g/mol [1] [2] [3]
Physical Appearance Solid, brown to red powder [1] [3]
Recommended Storage -20°C (desiccated) for powder; -80°C for DMSO stock solutions [1] [3] [4]
Solubility in DMSO ≥ 18.55 mg/mL (50 mM) to 74 mg/mL (199.29 mM) [1] [2] [4]
Solubility in Water Insoluble [1] [2] [4]
Solubility in Ethanol Insoluble or slightly soluble (≥0.57 mg/mL with ultrasonic) [1] [2]

Stock Solution Preparation and Formulation

In Vitro Stock Solution in DMSO

For cell-based assays, this compound is typically prepared as a concentrated stock solution in DMSO.

  • Calculation: Determine the mass of this compound needed to achieve your desired concentration. A standard high-concentration stock is 74 mg/mL (199.29 mM) [2] [4].
  • Reconstitution:
    • Allow the this compound vial to warm to room temperature before opening to prevent condensation [5].
    • Add the calculated volume of pure, anhydrous DMSO directly to the vial. Note: DMSO is hygroscopic, and moisture can affect solubility; use fresh DMSO for best results [2].
    • To aid dissolution, warm the tube at 37°C for 10 minutes and/or briefly sonicate in an ultrasonic bath [1] [5].
  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for several months [3] [6].
In Vivo Formulation for Animal Studies

For animal studies, this compound can be administered intravenously. The following formulation has been validated for in vivo use [2] [7].

  • Formulation: 2% DMSO, 30% PEG300, 5% Tween 80, 63% ddH2O (saline can be used in place of ddH2O) [2].
  • Preparation Workflow:
    • Prepare a concentrated DMSO stock solution (e.g., 25 mg/mL).
    • Sequentially add the DMSO stock to PEG300 and mix evenly.
    • Add Tween 80 to the mixture and mix thoroughly until clear.
    • Finally, add the saline or ddH2O to achieve the final working concentration (e.g., 2 mg/mL for a 5 mg/kg dose in mice) [2] [3].
  • Dosage: In a murine model of sepsis, a dose of 5 mg/kg administered via intravenous injection immediately after surgery was effective [7].

The following diagram summarizes the workflow for preparing both in vitro and in vivo solutions of this compound.

G This compound Solution Preparation Workflow Start Start: this compound Powder Decision Application Type? Start->Decision InVitro In Vitro (Cell Culture) Decision->InVitro  Select InVivo In Vivo (Animal Study) Decision->InVivo  Select DMSO Reconstitute in Anhydrous DMSO InVitro->DMSO PrepVehicle Prepare Vehicle: 30% PEG300, 5% Tween 80, 63% Saline/ddH2O InVivo->PrepVehicle WarmSonicate Warm at 37°C and/or Sonicate DMSO->WarmSonicate StockDone High-Concentration Stock Solution (e.g., 74 mg/mL) WarmSonicate->StockDone Store1 Aliquot & Store at -20°C or -80°C StockDone->Store1 MixStock Mix DMSO Stock into Vehicle PrepVehicle->MixStock FinalSusp Final Homogeneous Suspension (e.g., 2 mg/mL) MixStock->FinalSusp Store2 Use Freshly Prepared Solution FinalSusp->Store2

Experimental Protocols

In Vitro Cell-Based Assay for E1 Inhibition

This protocol is adapted from studies investigating the inhibition of ubiquitin-thioester formation and NF-κB signaling [1] [2].

  • Cell Lines: Mouse macrophage RAW264.7 cells, RPE cells, U2OS cells.
  • Working Concentration: Typically 5-50 μM, with an IC50 range of 10-25 μM for E1-Ub thioester formation in cells [1] [2].
  • Procedure:
    • Prepare complete cell culture medium.
    • Dilute the this compound DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is ≤0.1% (v/v), and use a vehicle control with the same DMSO concentration.
    • Pre-treat cells with the this compound-containing medium for 30 minutes to 3 hours at 37°C [3].
    • Proceed with your specific stimulus (e.g., LPS for inflammation studies) and subsequent analysis.
In Vivo Model of Sepsis

This protocol is based on a study demonstrating the efficacy of this compound in a mouse model of sepsis [7].

  • Animal Model: Male C57BL/6 mice (20-25 g) with sepsis induced by cecal ligation and puncture (CLP).
  • Dosage and Administration:
    • Dose: 5 mg/kg body weight [7].
    • Formulation: Prepare the in vivo formulation as described in Section 3.2.
    • Route: Intravenous injection.
    • Timing: Administer immediately after the CLP procedure.
  • Key Endpoints:
    • Serum Markers: At 20 hours post-CLP, collect blood and measure proinflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers (AST, ALT, LDH) [7].
    • Tissue Analysis: Harvest lungs for histopathological examination, myeloperoxidase (MPO) activity assay, and Western blotting for IκBα and cleaved caspase-3 [7].
    • Survival Study: Monitor mice for 10 days after CLP and treatment to record survival rates [7].

Mechanism of Action and Key Findings

This compound exerts its effects by covalently targeting the active site cysteine of the ubiquitin-activating enzyme (E1), thereby inhibiting the initial step of ubiquitin activation and transfer. The diagram below illustrates its primary mechanism and downstream cellular consequences.

G This compound Mechanism and Cellular Effects PYR41 This compound E1 Ubiquitin-Activating Enzyme (E1) PYR41->E1 Irreversibly Inhibits Inhibition Inhibits Ubiquitin Activation & Transfer E1->Inhibition Downstream Downstream Effects Inhibition->Downstream Effect1 Blocks IκBα Ubiquitination & Degradation Downstream->Effect1 Effect2 Inhibits NF-κB Nuclear Translocation Downstream->Effect2 Effect3 Reduces Pro-inflammatory Cytokine Production Downstream->Effect3 Effect4 Inhibits p53 Degradation & Induces Apoptosis Downstream->Effect4 Effect5 Increases Global Protein Sumoylation Downstream->Effect5

Table 2: Key Experimental Findings with this compound
Experimental Model Key Findings Reference
In Vitro (RAW264.7 cells) At 10-20 μM, restored IκBα protein levels and inhibited TNF-α release after LPS stimulation. [1] [7]
In Vitro (Various cells) Inhibited E1-Ub thioester formation (IC₅₀ = 10 μM) and ATP-[32P]-AMP exchange (IC₅₀ = 6.4 μM). [2]
In Vivo (Septic mice) 5 mg/kg IV dose reduced serum TNF-α, IL-1β, IL-6 by >77%; attenuated organ injury; improved 10-day survival from 42% to 83%. [7]
Mechanistic Insight Blocks ubiquitin-thioester formation but has no effect on ubiquitin adenylation. [8]

Important Notes and Precautions

  • Off-Target Effects: While this compound is a selective E1 inhibitor, it has demonstrated off-target activity, including inhibition of several deubiquitinases (DUBs) like USP5 and cross-linking of specific protein kinases [1] [2] [4]. These effects should be considered when interpreting results.
  • Cytotoxicity: this compound can induce apoptosis, particularly in transformed cells. A reported IC50 for cytotoxicity in HEK293 cells is 22 μM [3].
  • Handling: this compound is for research use only and is not intended for diagnostic or therapeutic applications in humans [1].

References

PYR-41 cell culture treatment methodology

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Background

PYR-41 is a cell-permeable, irreversible small-molecule inhibitor that specifically targets the ubiquitin-activating enzyme E1 (UBA1) [1] [2] [3]. It inhibits the initial step of the ubiquitination cascade, thereby preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 conjugating enzymes [4] [5]. This action has several key consequences:

  • Inhibition of Proteasomal Degradation: By blocking ubiquitination, this compound prevents the targeting of proteins for degradation by the proteasome [3] [6].
  • Suppression of NF-κB Activation: A well-characterized effect of this compound is its inhibition of the NF-κB signaling pathway. It achieves this by preventing the ubiquitination and subsequent proteasomal degradation of IκBα, an inhibitor of NF-κB, thereby retaining NF-κB in the cytoplasm and reducing the expression of pro-inflammatory genes [6] [4].
  • Induction of Apoptosis: this compound can induce apoptosis, particularly in transformed cells, and has been investigated as a potential anti-cancer agent [4].
  • Altered Inflammatory Responses: The inhibitor affects immune cell functions, such as the maturation of dendritic cells and their cross-presentation capabilities [1] [7].

Experimental Protocols for Cell Culture

The following protocols are synthesized from multiple research applications.

Protocol 1: General Inhibition of Ubiquitination and NF-κB Signaling

This is a standard protocol for investigating the role of ubiquitination in pathways like NF-κB activation.

Materials

  • This compound (commercially available, e.g., from Selleckchem, Tocris, BPS Bioscience) [2] [3] [4]
  • Dimethyl sulfoxide (DMSO)
  • Appropriate cell culture medium and reagents
  • Stimuli (e.g., Lipopolysaccharide (LPS), cytokines like IL-1α)

Methodology

  • Preparation of this compound Stock Solution: Dissolve this compound in high-quality, sterile DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Aliquot and store protected from light and moisture at -20°C [2] [4].
  • Cell Seeding and Culture: Seed cells in standard culture medium and allow them to adhere and reach the desired confluence (e.g., 60-80%).
  • This compound Pre-treatment: Replace the medium with fresh medium containing the working concentration of this compound.
    • Final Concentrations: Commonly used concentrations range from 1 μM to 50 μM [8] [6] [4].
    • Control: Treat control cells with an equal volume of DMSO vehicle (e.g., 0.1% v/v).
    • Pre-treatment Time: A pre-incubation period of 30 minutes to 2 hours is typical before applying any subsequent stimulus [1] [6].
  • Cell Stimulation: After pre-treatment, stimulate the cells as required for the experiment. For NF-κB studies, this could involve adding LPS (e.g., 1 μg/ml) or IL-1α (e.g., 1 ng/ml) to the culture medium [6] [4].
  • Sample Collection: Harvest cells or culture supernatants at the appropriate time points post-stimulation for downstream analysis (e.g., Western blot, ELISA, qPCR).
Protocol 2: Inhibition of Dendritic Cell (DC) Maturation and Function

This protocol is adapted from studies investigating the immunomodulatory role of this compound in dendritic cells [1] [7].

Materials

  • Bone marrow-derived dendritic cells (BMDCs) or DC cell lines (e.g., DC2.4)
  • This compound and DMSO
  • Maturation stimuli (e.g., Angiotensin II (Ang II), LPS)
  • Antibodies for flow cytometry (e.g., against CD40, CD80, CD86, MHC II)

Methodology

  • Generate and Culture DCs: Differentiate BMDCs from mouse bone marrow progenitors using GM-CSF (20 ng/ml) for approximately 10 days [1].
  • This compound Treatment and Stimulation:
    • Pre-treat DCs with this compound (1-5 μM) for 30 minutes [1].
    • Subsequently, co-incubate the cells with or without a maturation stimulus like Ang II (100 nM) or LPS (10 ng/ml - 1 μg/ml) for 16-24 hours [1] [7].
  • Analysis of DC Phenotype and Function:
    • Flow Cytometry: Analyze the surface expression of co-stimulatory molecules (CD80, CD86) and MHC II to assess maturation [1].
    • Cytokine Measurement: Collect culture supernatants and measure secreted cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA [1] [7].
    • Mixed Lymphocyte Reaction (MLR): Use this compound-treated DCs as stimulator cells and co-culture them with responder T cells to assess T cell proliferation, for example, using a BrdU assay [7].

Quantitative Data Summary

The table below summarizes key quantitative data from various experimental contexts.

Cell Type / System This compound Concentration Treatment Duration Key Observed Effects
L6 Myotubes [8] 5 μM 6 hours Suppressed PDK1 protein levels
Primary Human Myotubes [8] 5 μM 6 hours Increased HIF-1α abundance; Reduced PDK1
Mouse Macrophages (RAW264.7) [6] 5-25 μM 4 hours (pre-treated 30 min before LPS) Prevented IκBα degradation; Inhibited TNF-α release
Bone Marrow-Derived DCs (BMDCs) [1] 1 μM, 5 μM 30 min pre-treatment, then 16-24h with Ang II Attenuated phenotype maturation (CD40, CD86) & cytokine secretion
DC Cross-Presentation Model [7] 5 μM Pre-treated prior to ovalbumin pulse Impaired antigen cross-presentation and T cell priming
In vitro Enzymatic Assay [4] IC₅₀ ~10 μM 30 minutes Inhibition of E1-Ub thioester formation
HEK293 Pyroptosis Model [9] 50 μM Not specified Suppressed Gasdermin D NT-mediated cell death

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of this compound and a generalized experimental workflow based on the protocols above.

G cluster_pathway This compound Mechanism: NF-κB Pathway Inhibition cluster_workflow General Experimental Workflow Stimulus Inflammatory Stimulus (e.g., LPS, IL-1α, Ang II) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (NF-κB Inhibitor) IKK->IkB Phosphorylation Ubiquitin Ubiquitination & Degradation IkB->Ubiquitin Targeted for Proteasomal Degradation NFkB_Active NF-κB (Active in Nucleus) Ubiquitin->NFkB_Active NFkB_Inactive NF-κB (Inactive in Cytoplasm) NFkB_Inactive->IkB Complex Transcription Target Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_Active->Transcription PYR41 This compound PYR41->Ubiquitin Inhibits Start Seed and Culture Cells Step1 Pre-treatment with: - this compound (1-50 µM) - Vehicle Control (DMSO) Start->Step1 Step2 Apply Stimulus (e.g., LPS, Cytokine) Step1->Step2 30 min - 2 hrs Step3 Harvest Samples: - Cells (Protein/RNA) - Supernatants Step2->Step3 e.g., 4-24 hrs Step4 Downstream Analysis: - Western Blot (IκBα) - ELISA (Cytokines) - qPCR - Flow Cytometry Step3->Step4

Critical Considerations for Researchers

  • Cytotoxicity and Off-Target Effects: While this compound is a valuable tool, be cautious of its potential off-target effects. Evidence suggests it may also inhibit certain deubiquitinases (DUBs) and could mediate cross-linking of specific protein kinases, which might confound results [4]. Always include appropriate controls and consider using multiple pharmacological or genetic tools to confirm findings.
  • Solubility and Storage: this compound is soluble in DMSO (up to 100 mM) but is insoluble in water or ethanol [3] [4]. The stock solution should be prepared fresh or stored in aliquots at -20°C, protected from light and moisture, to maintain stability [2] [4].
  • Paradoxical Accumulation of Ubiquitinated Proteins: As this compound blocks the final step of ubiquitin transfer to substrates, it can lead to an accumulation of E1~Ub thioester intermediates and, in some cases, high molecular weight ubiquitinated proteins, which may be observed on Western blots [4]. This should not be misinterpreted as enhanced ubiquitination.
  • In Vivo Translation: this compound has shown efficacy in mouse models of sepsis (e.g., 5 mg/kg, i.v., immediately post-CLP surgery) [6] and pyroptosis [9], highlighting its potential for in vivo application.

References

Application Notes: Using PYR-41 to Study the Ubiquitin-Proteasome Pathway

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 is a cell-permeable small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1), the common entry point for the vast majority of ubiquitination cascades [1] [2] [3]. By covalently modifying the E1 enzyme, this compound blocks the formation of the E1~Ubiquitin thioester intermediate, thereby inhibiting the entire downstream ubiquitination process [3] [4]. This application note details its use in experimental models, focusing on its efficacy in attenuating inflammation and organ injury in sepsis.

Mechanism of Action

This compound specifically inhibits the E1 enzyme's activity by blocking the formation of the E1~Ubiquitin thioester conjugate, a crucial high-energy intermediate [3] [4]. This inhibition has several key consequences:

  • Prevention of IκBα Degradation: By halting the ubiquitin-proteasome pathway, this compound prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm [1] [2]. This results in reduced nuclear translocation of NF-κB and the subsequent downregulation of pro-inflammatory gene expression.
  • Attenuation of MAPK and STAT1 Signaling: this compound also stabilizes Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), leading to decreased activation of ERK1/2 and STAT1 signaling pathways in activated dendritic cells [5].
  • Inhibition of Cytokine Storm: The downstream effect is a significant reduction in the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines, which is critical in pathological conditions like sepsis [1] [2].

The following diagram illustrates the signaling pathway and the points of inhibition by this compound:

G This compound Inhibits NF-κB and MAPK Signaling LPS LPS E1 E1 LPS->E1 Activates AngII AngII AngII->E1 Activates PYR41 PYR41 PYR41->E1 Inhibits Ubiquitination Ubiquitination E1->Ubiquitination IkBalpha IkBalpha Ubiquitination->IkBalpha Degrades MKP1 MKP1 Ubiquitination->MKP1 Degrades NFkB NFkB IkBalpha->NFkB Retains in Cytoplasm Cytokines Cytokines NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation ERK ERK MKP1->ERK Inactivates STAT1 STAT1 MKP1->STAT1 Inactivates ERK->Cytokines STAT1->Cytokines

Quantitative Efficacy of this compound in Experimental Sepsis

The therapeutic potential of this compound is demonstrated by its significant impact on survival and key biomarkers in a murine sepsis model (induced by Cecal Ligation and Puncture, CLP) [1] [2].

Experimental Parameter Vehicle (CLP) Group This compound Treated (CLP) Group Notes & Reference
10-Day Survival 42% 83% 5 mg/kg, i.v., immediately post-CLP [1]
Serum TNF-α Significantly elevated Significantly decreased Measured 20h post-CLP, dose-dependent effect [1] [2]
Serum IL-6 Significantly elevated Significantly decreased Measured 20h post-CLP, dose-dependent effect [1] [2]
Lung Apoptotic Cells High Significantly reduced Measured by caspase-3 cleavage [1] [2]
Liver Injury (AST/ALT) Significantly elevated Significantly decreased Markers of liver damage [1] [2]
In Vitro Inhibition of Ubiquitination

Data from a real-time ubiquitination assay (UbiReal) further confirm the direct and concentration-dependent inhibitory effect of this compound on the E1 enzyme [6].

Assay Type Target Key Finding Reference
In Vitro UbiReal FP Assay E1 Ubiquitin-Activating Enzyme Concentration-dependent inhibition of TAMRA-Ub conjugation to E1 (Z'=0.59, suitable for HTS) [6] [6]
Cell-Based (RAW264.7) LPS-induced TNF-α release Dose-dependent inhibition of TNF-α release at 4h post-LPS stimulation [1] [1]
Cell-Based (DCs) Ang II-induced maturation Inhibition of co-stimulatory molecule (CD40, CD80, CD86) upregulation at 1-5 µM [5] [5]

Detailed Experimental Protocols

Protocol 1: Inhibiting Sepsis-Induced Inflammation and Injury In Vivo

This protocol is adapted from studies demonstrating the efficacy of this compound in a murine model of polymicrobial sepsis [1] [2].

  • Animal Model: Male C57BL/6 mice (20-25 g).
  • Sepsis Induction: Perform Cecal Ligation and Puncture (CLP) under isoflurane anesthesia.
  • This compound Administration:
    • Dose: 5 mg/kg body weight.
    • Vehicle: 20% DMSO in saline.
    • Route: Intravenous (i.v.) injection.
    • Timing: Immediately following the CLP procedure.
  • Resuscitation: Administer 0.5 mL normal saline subcutaneously immediately after surgery.
  • Antibiotic Therapy: Administer a broad-spectrum antibiotic (e.g., 0.5 mg/kg Primaxin) subcutaneously after CLP for survival studies.
  • Sample Collection: Collect blood and tissue samples (e.g., lungs, liver) at 20 hours post-CLP for analysis.
  • Key Analyses:
    • Serum Cytokines: Quantify TNF-α, IL-1β, and IL-6 levels by ELISA.
    • Organ Injury Markers: Measure AST, ALT, and LDH using commercial assay kits.
    • Lung Analysis: Perform H&E staining for histology, measure Myeloperoxidase (MPO) activity, and assess apoptosis (e.g., caspase-3 cleavage via Western blot).
    • Western Blotting: Analyze IκBα protein levels in lung tissue homogenates.

The workflow for this in vivo study is outlined below:

G In Vivo Sepsis Study Workflow Start Start CLP CLP Start->CLP Treatment Treatment CLP->Treatment Resuscitation Resuscitation Treatment->Resuscitation Monitoring Monitoring Resuscitation->Monitoring 20 hours SampleCollection SampleCollection Monitoring->SampleCollection Analysis Analysis SampleCollection->Analysis Endpoint Endpoint Analysis->Endpoint

Protocol 2: In Vitro Analysis of NF-κB Pathway Inhibition in Macrophages

This protocol is used to study the anti-inflammatory mechanism of this compound in cell cultures [1] [2] [5].

  • Cell Line: Mouse macrophage RAW264.7 cells.
  • Cell Culture: Maintain in DMEM with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C with 5% CO₂.
  • This compound Pre-treatment:
    • Prepare this compound in DMSO. Use a range of concentrations (e.g., 1-50 µM) for dose-response studies.
    • Pre-treat cells with this compound or vehicle (DMSO) for 30-60 minutes.
  • Stimulation: Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL from E. coli) for a defined period (e.g., 4 hours for cytokine measurement).
  • Sample Collection:
    • Cell Lysates: Harvest cells in lysis buffer with protease inhibitors for Western blotting.
    • Supernatants: Collect culture media for cytokine analysis.
  • Key Analyses:
    • Western Blot: Probe for IκBα, phospho-IκBα, and cleaved caspase-3. β-actin should be used as a loading control.
    • ELISA: Quantify TNF-α, IL-6, and IL-1β levels in the cell culture supernatant.
    • qPCR: Analyze mRNA expression of cytokines (IL-1β, IL-6), chemokines (KC, MIP-2), and inflammatory mediators (COX-2, iNOS) in cell lysates.

Critical Considerations for Researchers

  • Cellular Context and Specificity: this compound inhibits the major E1 enzyme Uba1, but not the minor E1 Uba6 [4]. Researchers should verify the specific E1 isoforms expressed in their model systems.
  • Irreversible Inhibition: this compound acts as an irreversible inhibitor of E1 [4]. This property is valuable for sustained pathway blockade but requires careful consideration of wash-out periods in experimental designs.
  • Comparison with Other Inhibitors: this compound is less potent than newer E1 inhibitors like TAK-243 (MLN7243), which is a mechanism-based inhibitor that directly targets ubiquitin [4]. However, this compound remains a valuable tool for proof-of-concept studies, and its direct action on E1 provides a distinct mechanistic profile.
  • Off-Target Effects: As with any pharmacological inhibitor, potential off-target effects should be considered. Using multiple concentrations and complementary genetic approaches (e.g., siRNA) is recommended to confirm the specificity of observed phenotypes.

References

PYR-41 ubiquitin-thioester formation assay

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 Mechanism and Application Notes

This compound is a cell-permeable, small-molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1), blocking the formation of ubiquitin thioester intermediates and halting downstream ubiquitination events [1]. Mechanistic studies reveal that this compound specifically blocks ubiquitin-thioester formation but has no effect on ubiquitin adenylation [2].

Biological Implications

The inhibition of ubiquitin-thioester formation by this compound has several downstream consequences:

  • Global ubiquitination blockade: Prevents substrate ubiquitination and subsequent proteasomal degradation [1]
  • Pathway crosstalk: Induces compensatory increases in total sumoylation [1]
  • Signaling modulation: Attenuates NF-κB activation by inhibiting non-proteasomal ubiquitination of TRAF6, stabilizing IκBα [1]
  • Cellular effects: Reduces proinflammatory cytokine production (TNF-α, IL-1β, IL-6) and improves tissue architecture in inflammatory models [1]

Detailed Experimental Protocols

Ubiquitin-Thioester Formation Assay with this compound Inhibition

This protocol enables researchers to monitor E1-E2 ubiquitin-thioester formation and assess this compound inhibition efficacy.

G Compound This compound Inhibitor E1_Ub E1~Ubiquitin Thioester Compound->E1_Ub Inhibits E1 E1 Enzyme (Uba1) E1_Ub_AMP E1~Ub-AMP (Adenylation Complex) E1->E1_Ub_AMP Ub Ubiquitin Ub->E1_Ub_AMP Step 1: Adenylation ATP ATP ATP->E1_Ub_AMP Required E1_Ub_AMP->E1_Ub Step 2: Thioester Formation E2_Ub E2~Ubiquitin Thioester E1_Ub->E2_Ub Step 3: Transfer to E2 E2 E2 Enzyme (e.g., Rad6) E2->E2_Ub

Reagent Preparation
  • This compound stock solution: Prepare 10-100 mM stock in DMSO or ethanol; store at -20°C [1]
  • Reaction buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 0.5 mM TCEP [3]
  • Enzyme system: Recombinant E1 (Uba1), E2 (UbcH5a, Rad6, or UBE2C), ubiquitin [2] [3]
  • ATP solution: 10 mM ATP in reaction buffer, adjust to pH 7.5 [3]
Step-by-Step Procedure
  • Pre-incubation setup:

    • Prepare experimental samples with this compound (5-50 µM) and control samples with DMSO vehicle [1] [2]
    • Pre-incubate E1 enzyme with this compound or vehicle for 10 minutes at room temperature [2]
  • Reaction assembly:

    • Add reaction buffer containing 100 nM E1, 1-5 µM ubiquitin, and 5 mM ATP [3]
    • Include 2-5 mM MgCl₂ as essential cofactor [3]
    • Incubate at 30°C for 30-60 minutes to allow adenylation and thioester formation
  • E2 transthioesterification:

    • Add 500 nM-1 µM E2 enzyme to reaction mixture [3]
    • Continue incubation for 30-45 minutes at 30°C
  • Reaction termination:

    • Add non-reducing SDS-PAGE sample buffer (containing 50 mM iodoacetamide to freeze thioester intermediates) [4]
    • Avoid reducing agents (DTT, β-mercaptoethanol) to preserve thioester bonds
  • Detection and analysis:

    • Perform non-reducing SDS-PAGE followed by Western blotting [2]
    • Probe with anti-ubiquitin antibody to detect E1~Ub and E2~Ub thioester conjugates [2] [3]
    • Alternatively, use AlphaScreen assay with biotinylated ubiquitin for quantitative analysis [3]
Troubleshooting Guide
Issue Potential Cause Solution
Weak or no thioester signal This compound concentration too high Titrate this compound (1-50 µM); include DMSO vehicle control [1] [2]
High background noise Non-specific binding Optimize detergent concentration (0.01-0.1% Tween-20); increase stringency washes [3]
Poor E2~Ub formation E2 enzyme concentration too low Titrate E2 concentration (0.1-2 µM); verify E2 activity independently [3]
Inconsistent inhibition This compound solubility issues Ensure fresh DMSO stock; avoid aqueous storage; include iodoacetamide in stop buffer [1] [4]

Alternative Assay Approaches

High-Throughput Adaptation

For drug discovery applications, the ubiquitin-thioester formation assay can be adapted to high-throughput formats:

  • Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen):

    • Use biotinylated ubiquitin and appropriate binding partners [3]
    • Optimize donor and acceptor bead concentrations (10-20 μg/mL) [3]
    • Implement 10× reaction dilution before bead addition to reduce background [3]
  • Nucleotide exchange assays: Monitor specific steps in E1 activation process [2]

Advanced Applications

G cluster_Ub Ubiquitination Pathways cluster_Comp Compensatory Pathways PYR41 This compound Treatment E1_Inhibition E1 Inhibition PYR41->E1_Inhibition Ub1 Proteasomal Degradation E1_Inhibition->Ub1 Blocks Ub2 Non-proteasomal Signaling E1_Inhibition->Ub2 Blocks Ub3 NF-κB Activation E1_Inhibition->Ub3 Blocks Comp1 Sumoylation Increase E1_Inhibition->Comp1 Induces Comp2 Alternative UBL Pathways E1_Inhibition->Comp2 Potential Activation Downstream Downstream Effects Ub1->Downstream Ub2->Downstream Ub3->Downstream Comp1->Downstream

Research Applications and Considerations

The enables researchers to:

  • Investigate ubiquitination cascades by blocking the initial activation step [1]
  • Dissect proteasomal vs. non-proteasomal ubiquitination in signaling pathways [1]
  • Study crosstalk between ubiquitination and other PTMs like sumoylation [1]
  • Validate E1 as therapeutic target in cancer, inflammation, and infectious diseases [5] [6]
Comparative Inhibitor Profile
Inhibitor Molecular Target Inhibition Mechanism Key Applications
This compound Ubiquitin E1 [1] Blocks ubiquitin-thioester formation [2] Ubiquitination cascade studies, NF-κB signaling [1]
TAK-243 Ubiquitin E1 [5] Adenosine sulfamate; forms dead-end complex [5] Cancer research, selective inhibition studies [5]
NSC624206 Ubiquitin E1 [2] Blocks ubiquitin-thioester formation [2] p27 ubiquitination studies [2]
NSC697923 Ubc13 (E2 enzyme) [6] Covalently modifies catalytic cysteine [6] K63-linked ubiquitination, DNA damage response [6]

When applying these assays, researchers should consider that this compound may exhibit some off-target effects on other ubiquitin regulatory enzymes, underscoring the importance of careful dose titration and appropriate control experiments [1].

Conclusion

The provides a valuable tool for investigating the initial steps of ubiquitin activation and conjugation. The protocols outlined here enable researchers to quantitatively assess E1 inhibition and its functional consequences across multiple experimental systems. When properly optimized with appropriate controls, this assay can yield important insights into ubiquitin pathway dynamics and facilitate screening for novel therapeutics targeting the ubiquitin-proteasome system.

References

Comprehensive Application Notes and Protocols for PYR-41 E1 Enzyme Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PYR-41 and Ubiquitin-Activating Enzyme (E1) Inhibition

This compound (4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester) represents the first cell-permeable inhibitor of ubiquitin-activating enzyme E1, playing a pivotal role in investigating the ubiquitin-proteasome system (UPS). The UPS constitutes a critical regulatory pathway for intracellular protein degradation, influencing essential cellular processes including cell cycle progression, inflammatory signaling, and apoptosis. As the initial and committing step in the ubiquitination cascade, E1 enzyme catalyzes ubiquitin activation using ATP, forming a thioester bond with ubiquitin before transferring it to E2 conjugating enzymes. This compound specifically targets this first step without affecting E2 enzymes, making it a valuable research tool for probing ubiquitination-dependent processes and potential therapeutic interventions in conditions characterized by dysregulated ubiquitination such as cancer, inflammatory diseases, and viral infections [1] [2].

The mechanistic specificity of this compound extends beyond simply blocking ubiquitin activation. Research indicates it potentially reacts with the active site cysteine of E1 through nucleophilic attack, effectively inhibiting both proteasome-dependent and proteasome-independent ubiquitination activities. This comprehensive inhibition disrupts multiple cellular signaling pathways, most notably the NF-κB pathway through prevention of IκBα ubiquitylation and proteasomal degradation, thereby revealing a potent anti-inflammatory mechanism [1]. Furthermore, this compound demonstrates additional effects on deubiquitinases (DUBs) and specific protein kinases, suggesting a complex pharmacological profile that researchers must consider when designing experiments and interpreting results [1].

Mechanism of Action and Key Molecular Effects

Molecular Mechanism of E1 Inhibition

This compound exerts its effects through a multi-faceted mechanism that disrupts the initial stages of ubiquitin activation. Biochemical studies demonstrate that this compound specifically blocks ubiquitin-thioester intermediate formation between E1 and ubiquitin, with an IC50 of approximately 10 μM, while showing no inhibitory activity against E2 enzymes [1]. This inhibition occurs without affecting the adenylation step of ubiquitin activation, indicating a targeted approach that specifically interrupts the transfer of activated ubiquitin to the E1 catalytic cysteine residue. The compound's ability to covalently modify the active site cysteine through potential nucleophilic attack contributes to its sustained inhibitory effects within cellular environments [3] [1].

The chemical structure of this compound contains electrophilic centers that make it susceptible to nucleophilic attack, particularly by cysteine thiol groups in the E1 active site. This reactivity underlies its mechanism as an irreversible inhibitor that forms a stable adduct with the enzyme, effectively shutting down the entire ubiquitination cascade. Interestingly, while this compound blocks ubiquitination reactions, it paradoxically leads to the accumulation of high molecular weight ubiquitinated proteins due to its additional inhibitory effects on certain deubiquitinases (DUBs), including USP5, creating a complex pharmacological profile that researchers must consider when interpreting experimental results [1].

Key Cellular Effects and Pathway Modulation

Table 1: Key Molecular Effects of this compound and Their Functional Consequences

Molecular Effect Functional Outcome Experimental Evidence
Inhibition of E1-Ub thioester formation Blockade of entire ubiquitination cascade IC50 = 10 μM in cell-free systems [1]
Prevention of IκBα degradation Inhibition of NF-κB nuclear translocation & reduced inflammation >60% attenuation of IL-1α-mediated NF-κB activation [1]
p53 stabilization Activation of p53 transcriptional activity & apoptosis in transformed cells Accumulation of p53 protein levels [1]
Inhibition of DUB activity Accumulation of high MW ubiquitinated proteins Inhibition of USP5 and other DUBs [1]
Reduction of proinflammatory cytokines Decreased TNF-α, IL-1β, and IL-6 production Significant reduction in septic mice [2]

The functional consequences of this compound-mediated E1 inhibition extend across multiple cellular pathways. Most notably, this compound effectively attenuates NF-κB activation by preventing the downstream ubiquitylation and proteasomal degradation of IκBα, with studies demonstrating over 60% inhibition of IL-1α-mediated NF-κB activation at 50 μM concentration [1]. In sepsis models, this translates to significantly reduced serum levels of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) and organ injury markers (AST, ALT, LDH), accompanied by improved survival rates from 42% to 83% in septic mice [2]. Additionally, this compound stabilizes p53 by inhibiting its ubiquitin-dependent degradation, activating the transcriptional activity of this tumor suppressor and enabling selective killing of transformed cells while sparing normal cells [1].

The anti-inflammatory properties of this compound have been demonstrated in various experimental models. In dendritic cells, this compound treatment markedly decreased Angiotensin II-induced phenotypic maturation, cytokine secretion, and immunostimulatory capacity by modulating key signaling pathways [4]. The compound effectively reduced K63-linked ubiquitination of TRAF6 and NEMO while inhibiting proteasomal degradation of IκBα and MKP-1, resulting in suppressed activation of NF-κB, ERK1/2, and STAT1 signaling pathways in dendritic cells induced by Ang II [4]. These findings underscore the therapeutic potential of E1 inhibition for immune-related pathologies and underscore the central role of ubiquitination in inflammatory signaling networks.

Experimental Protocols and Methodologies

Cell-Based Inhibition Assays
3.1.1 Macrophage Inflammation Model

The cell-based protocol for investigating this compound in macrophage inflammation models provides critical insights into its anti-inflammatory mechanisms:

  • Cell Culture Preparation: Maintain mouse macrophage RAW264.7 cells in DMEM media supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO2 atmosphere. Plate cells at appropriate density and allow to adhere overnight [2].
  • This compound Pretreatment: Prepare fresh this compound stock solution in DMSO and dilute to working concentrations in culture media. Pretreat cells with this compound (typical range 1-50 μM) for 30-60 minutes before stimulation. Include DMSO-only controls to account for solvent effects [2] [1].
  • Cell Stimulation and Analysis: Stimulate cells with LPS (e.g., 1 ng/mL-1 μg/mL) for 4 hours to induce inflammatory response. Collect culture supernatants for TNF-α measurement by ELISA and cell lysates for IκBα Western blot analysis to verify NF-κB pathway inhibition [2].

The critical parameters for success in this protocol include using fresh this compound preparations due to potential stability issues, maintaining DMSO concentrations below 0.1% to avoid solvent toxicity, and including appropriate controls for NF-κB activation assessment. The expected outcome is dose-dependent inhibition of TNF-α release and prevention of IκBα degradation, confirming effective E1 inhibition in cellular context [2] [1].

3.1.2 Dendritic Cell Activation Assay

For dendritic cell studies, the protocol involves:

  • DC Generation and Culture: Generate bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice by culturing bone marrow cells for 10 days in RPMI-1640 medium supplemented with 20 ng/mL GM-CSF. Resuspend cells at 10^6 cells/mL in fresh culture medium with GM-CSF for experiments [4].
  • Inhibition and Activation: Pre-treat DCs with this compound (1-5 μM) for 30 minutes before co-incubation with or without Ang II (100 nM) or LPS (1 μg/mL as positive control). Incubate for varying timepoints depending on readout parameters [4].
  • Flow Cytometry Analysis: Analyze phenotypic maturation using FITC-conjugated anti-CD40, anti-CD80, anti-CD86, or anti-MHCII antibodies with appropriate isotype controls. Assess surface marker expression using flow cytometry, expressing results as percentages of positive cells calculated as specific antibody minus isotype control value [4].
  • Cytokine Measurement: Collect supernatants and quantify IL-6, TNF-α, and IL-12 using ELISA kits according to manufacturer protocols [4].

This protocol allows comprehensive assessment of this compound effects on dendritic cell maturation and function, with key applications in immunology and autoimmune disease research. The expected results include dose-dependent attenuation of costimulatory molecule upregulation and proinflammatory cytokine secretion in response to Ang II or LPS stimulation [4].

Biochemical and In Vitro Assays
3.2.1 UbiReal Fluorescence Polarization Assay

The UbiReal assay represents a sophisticated biochemical approach for real-time monitoring of ubiquitination using fluorescence polarization (FP) technology:

  • Reagent Preparation: Prepare master solution with final buffer composition of 25 mM sodium phosphate (pH 7.4), 150 mM NaCl, 10 mM MgCl2, and 100 nM TAMRA-labeled ubiquitin. Use black, 384-well, small volume, HiBase microplates for optimal signal detection [5].
  • E1 Inhibition Setup: Add 0.5 μL of this compound at various concentrations in DMSO (or DMSO alone as control) to master solution containing 125 nM E1 enzyme. Include ATP at this stage for basal reading without reaction initiation [5].
  • FP Monitoring: Use a CLARIOstar microplate reader with fluorescence polarization settings: excitation at 540 nm, emission at 590 nm with LP566 dichroic mirror. Monitor FP for 10 cycles (approximately 6-7 minutes) without ATP to establish baseline [5].
  • Reaction Initiation and Kinetics: Manually pause the test and add 1 μL of ATP to initiate reaction (final concentration 5 mM). Continue FP monitoring for 70 minutes with cycle time of 40-41 seconds, totaling approximately 187 cycles for complete kinetic profile [5].
  • Data Analysis: Calculate FP values and determine Z' factor (indicator of assay quality) using appropriate software. Perform baseline correction using signals from pre-ATP addition cycles. Analyze inhibition kinetics and determine IC50 values through non-linear regression of concentration-response data [5].

This high-throughput compatible assay provides excellent quantitative data on E1 inhibition potency, with reported Z' factor of 0.59 indicating robust assay suitability for drug discovery applications. The real-time monitoring capability allows comprehensive assessment of inhibition kinetics not possible with endpoint assays [5].

3.2.2 Western Blot Analysis for Ubiquitination Status
  • Cell Lysis and Protein Extraction: Lyse cells in appropriate buffer (10 mM Tris-HCl pH 7.5, 120 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) containing protease inhibitor cocktail. Sonicate samples and clarify by centrifugation [2].
  • Immunoblotting: Separate proteins by SDS-PAGE (4-12% Bis-Tris gels) and transfer to nitrocellulose membranes. Block membranes in TBST with 10% non-fat dry milk for 1 hour [2].
  • Antibody Incubation: Incubate with primary antibodies against ubiquitin, IκBα, cleaved caspase-3, or β-actin overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies for 1 hour [2].
  • Detection and Analysis: Visualize proteins using enhanced chemiluminescence substrates. Quantify band densities using image analysis systems, normalizing to loading controls [2].
In Vivo Administration Protocol

For animal studies, particularly in sepsis models, the following protocol has been established:

  • Sepsis Model Induction: Subject male C57BL/6 mice (20-25 g) to cecal ligation and puncture (CLP) under isoflurane anesthesia to induce polymicrobial sepsis [2].
  • This compound Administration: Prepare this compound at 5 mg/kg body weight in vehicle solution (20% DMSO in normal saline). Administer intravenously immediately after CLP procedure. Include vehicle-only control groups [2].
  • Supportive Care: Resuscitate animals with 0.5 mL normal saline subcutaneously immediately after surgery. For survival studies, administer broad-spectrum antibiotic Primaxin (0.5 mg/kg) subcutaneously after CLP [2].
  • Sample Collection and Analysis: At designated endpoints (e.g., 20 hours post-CLP), collect blood for serum cytokine and organ injury marker measurements. Harvest tissues (lungs, liver, etc.) for histopathological examination, MPO activity assays, Western blotting, and qPCR analysis [2].

This protocol has demonstrated significant efficacy in improving survival and reducing end-organ damage in experimental sepsis, providing a validated approach for in vivo investigation of this compound therapeutic potential [2].

Quantitative Data Summary

Inhibition Values and Experimental Conditions

Table 2: Quantitative Inhibition Data for this compound Across Experimental Systems

Assay Type IC50/Effective Concentration Experimental Conditions Biological Outcome Reference
E1-Ub thioester formation IC50 = 10 μM HI5 insect cells, 30 min incubation Inhibition of UAE-Ub thioester intermediate [1]
ATP-AMP exchange IC50 = 6.4 μM HI5 insect cells, TLC analysis Inhibition of UAE-catalyzed [32P]-AMP:[α-32P]-ATP exchange [1]
NF-κB activation >60% inhibition at 50 μM IL-1α-mediated activation Prevention of IκBα degradation [1]
Cell-based E1 inhibition IC50 = 10-25 μM Mammalian cells Decreased E1~Ub thioesters [1]
In vivo sepsis treatment 5 mg/kg (IV) C57BL/6 mice, immediate post-CLP 83% survival vs 42% in controls [2]
Dendritic cell inhibition 1-5 μM BMDCs, 30 min pretreatment Attenuated costimulatory molecule expression [4]
Viral inhibition (ZIKV) Concentration-dependent Vero cells, 24-48 h treatment Reduced virus titres [6]
Additional Quantitative Observations

Beyond direct inhibition metrics, this compound demonstrates significant biological effects at cellular and organismal levels:

  • Cytokine Reduction: In septic mice, this compound (5 mg/kg) significantly decreased serum levels of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) and organ injury markers (AST, ALT, LDH) at 20 hours post-CLP [2].
  • Histopathological Improvement: this compound treatment significantly improved microscopic structure, reduced myeloperoxidase activity, decreased apoptotic cells, and reduced caspase-3 cleavage in lungs of septic mice [2].
  • Gene Expression Modulation: this compound inhibited expression of cytokines (IL-1β and IL-6), chemokines (KC and MIP-2), and inflammatory mediators (COX-2 and iNOS) in lungs of septic mice [2].
  • Viral Replication Suppression: UBA1-targeting drugs including this compound caused significant drops in ZIKV infectivity, supporting proviral role for UBA1 during flavivirus infection [6].

Pathway Diagrams and Experimental Workflows

NF-κB Signaling Pathway and this compound Inhibition

This compound Inhibition of NF-κB Pathway cluster_0 Cytoplasm LPS LPS Receptor Receptor LPS->Receptor Binding IKK IKK Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylates IκB_Ub IκB_Ub IκB->IκB_Ub Ubiquitination IκB_Deg IκB_Deg IκB_Ub->IκB_Deg Proteasomal Degradation NF-κB_Inactive NF-κB_Inactive NF-κB_Active NF-κB_Active NF-κB_Inactive->NF-κB_Active Released Nucleus Nucleus NF-κB_Active->Nucleus Translocates CytokineGene CytokineGene Nucleus->CytokineGene Transcription Activation PYR41 PYR41 E1 E1 PYR41->E1 Inhibits Ubiquitin Ubiquitin E1->Ubiquitin Activates Ubiquitin->IκB_Ub Conjugation Blocked

This diagram illustrates the key mechanistic pathway through which this compound exerts its anti-inflammatory effects by inhibiting E1-mediated ubiquitination of IκBα, thereby preventing NF-κB activation and subsequent proinflammatory gene expression. The critical intervention point shows how this compound blocks ubiquitin activation by E1, disrupting the signal transduction cascade that would normally lead to inflammatory cytokine production [2] [1].

Experimental Workflow for this compound Studies

This compound Experimental Workflow cluster_pre Pre-treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase CellCulture Cell Culture Preparation PYR41Treatment This compound Treatment CellCulture->PYR41Treatment 24h Stimulation Inflammatory Stimulation PYR41Treatment->Stimulation 30-60min pretreatment SampleCollection Sample Collection Stimulation->SampleCollection 4-24h ELISA Cytokine ELISA SampleCollection->ELISA Supernatant WesternBlot Western Blot SampleCollection->WesternBlot Lysate qPCR qPCR Analysis SampleCollection->qPCR RNA FACS Flow Cytometry SampleCollection->FACS Cells DataAnalysis Data Analysis ELISA->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis FACS->DataAnalysis

This comprehensive workflow outlines the standardized approach for investigating this compound effects in cellular models, highlighting key stages from cell culture preparation through multi-faceted analytical endpoints. The workflow emphasizes the critical pretreatment step where this compound is administered 30-60 minutes before inflammatory stimulation, ensuring proper target engagement before pathway activation [2] [4].

Technical Considerations and Troubleshooting

Optimization Parameters and Common Issues

Successful implementation of this compound protocols requires attention to several critical parameters:

  • Solvent Compatibility: this compound requires DMSO for solubilization, with recommended stock concentrations of 74 mg/mL (199.29 mM). Maintain final DMSO concentrations below 0.1% in cell culture to avoid solvent toxicity effects. Always include vehicle controls with equivalent DMSO concentrations [1].
  • Stability Considerations: Prepare fresh this compound solutions for each experiment as the compound may degrade in aqueous solutions over time. Aliquot stock solutions and store at -20°C to minimize freeze-thaw cycles [1].
  • Cellular Viability Assessment: Monitor cell viability using MTT or similar assays, especially at higher concentrations (>10 μM). While this compound selectively affects transformed cells through p53 stabilization, primary cells may also experience toxicity at elevated concentrations [1].
  • Off-Target Effects: Consider that this compound exhibits additional inhibitory activity against several deubiquitinases (DUBs) including USP5, which may contribute to accumulation of high molecular weight ubiquitinated proteins despite E1 inhibition [1].
Experimental Validation and Controls

Proper experimental design must include comprehensive controls to validate this compound specificity:

  • Include positive controls for pathway activation (e.g., LPS for NF-κB, Ang II for dendritic cell maturation) and negative controls with vehicle-only treatment [2] [4].
  • Verify E1 inhibition effectiveness through direct measurement of E1~Ub thioester formation by Western blot or monitoring accumulation of ubiquitinated proteins [1].
  • For animal studies, include disease model controls (e.g., CLP with vehicle treatment) and sham operation controls to establish baseline parameters [2].
  • In viral inhibition studies, include validated antiviral compounds as positive controls and monitor potential cytotoxicity throughout the infection period [6].

Applications in Disease Research

The versatile applications of this compound span multiple research areas, providing insights into diverse pathological processes:

  • Sepsis and Inflammation: this compound demonstrates remarkable efficacy in experimental sepsis models, significantly improving survival rates from 42% to 83% while reducing multiple organ injury markers and suppressing excessive inflammatory cytokine production [2].
  • Autoimmune Diseases: In dendritic cell studies, this compound effectively attenuates Angiotensin II-induced maturation and immunostimulatory capacity, suggesting potential applications in autoimmune conditions where DC activation plays a pathogenic role [4].
  • Viral Infections: Recent evidence indicates that UBA1-targeting drugs including this compound suppress ZIKV replication, identifying the E1 enzyme as a potential antiviral target for orthoflaviviruses [6].
  • Cancer Research: this compound's ability to stabilize p53 and selectively kill transformed cells while sparing normal cells highlights its utility in oncology research, particularly for understanding ubiquitination in tumor suppressor regulation [1].

Conclusion

This compound represents a versatile and valuable tool for investigating the physiological and pathological roles of ubiquitination across diverse research areas. The detailed protocols and data summarized in this document provide researchers with comprehensive guidance for implementing this compound studies in their specific experimental systems. The well-characterized inhibitory profile against E1 enzyme, combined with its cell permeability and demonstrated efficacy in both cellular and animal models, makes this compound particularly useful for probing ubiquitination-dependent processes in inflammation, infection, and cancer biology.

As research continues to elucidate the complex roles of ubiquitination in health and disease, this compound remains a foundational pharmacological tool for manipulating this crucial post-translational modification pathway. The continuing development of more specific E1 inhibitors builds upon the pioneering work conducted with this compound, highlighting its enduring significance in the ubiquitin-proteasome system research landscape.

References

storage conditions for PYR-41 -20°C desiccate

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 Storage and Handling

The table below summarizes the critical storage conditions for this compound to ensure its stability and activity.

Parameter Specification
Recommended Storage Temperature -20°C [1] [2]
State Solid (lyophilized powder)
Solvent for Stock Solutions DMSO [3] [1]
Stock Solution Concentration Up to 74 mg/mL (199.29 mM) in DMSO [3]
Purity ≥98% [1] [2]
Stability Stable for up to 2 years when stored as recommended [3].

Key Handling Notes:

  • Desiccation: While the search results do not explicitly mention "desiccate," storing the powder at -20°C inherently implies protection from moisture. For optimal practice, it is highly recommended to store the vial in a desiccator or within the original sealed packaging at -20°C to prevent hydrolysis.
  • Stock Solutions: Aliquoting the DMSO stock solution into single-use portions is advised to avoid repeated freeze-thaw cycles and minimize contact with atmospheric moisture [3].

In Vitro Experimental Protocols

This compound is a cell-permeable, irreversible inhibitor of ubiquitin-activating enzyme E1. It blocks ubiquitination and subsequent proteasomal degradation, leading to effects such as the stabilization of p53 and induction of apoptosis [1] [2].

The following table summarizes key experimental data from the literature for use in cell-based assays.

Assay Type Cell Line / System Working Concentration Incubation Time Key Findings / Effect
E1 Inhibition HI5 insect cells (expressing human UAE) IC~50~ = 10 µM [3] 30 min [3] Inhibition of E1-Ub thioester formation [3].
E1 Inhibition HI5 insect cells (expressing human UAE) IC~50~ = 6.4 µM [3] Not Specified Inhibition of UAE-catalyzed (^{32})P-AMP:([α-^{32})P]-ATP exchange [3].
Cell-Based Assay Rat L6 myotubes 50 µM [4] 6 hours [4] Increased HIF-1α abundance; reduced PDK1 protein levels [4].
Cell-Based Assay Primary Human Myotubes 50 µM [4] 6 hours [4] Increased HIF-1α abundance [4].
General Cell-Based Inhibition Various (e.g., cancer cells) 10 - 50 µM [3] Varies Blocks degradation of p53, inhibits NF-κB activation, induces apoptosis [3] [1].
Detailed Protocol: Inhibition of Ubiquitination in Cultured Myotubes

This protocol is adapted from a 2024 study investigating PDK1 regulation [4].

Workflow: this compound Treatment in Myotubes

Start Start Experiment Plate Plate L6 or primary human myotubes Start->Plate SerumStarve Serum-starve cells (e.g., 2-4 hours) Plate->SerumStarve Prepare Prepare this compound Working Solution (50 µM in culture medium) SerumStarve->Prepare Treat Treat Myotubes Prepare->Treat Incubate Incubate (6 hours, 37°C, 5% CO₂) Treat->Incubate Harvest Harvest Cells (for protein or RNA analysis) Incubate->Harvest Analyze Downstream Analysis (Western Blot, qPCR) Harvest->Analyze

Materials and Reagents:

  • Cell Model: Rat L6 skeletal muscle myotubes or primary human myotubes [4].
  • This compound Stock: 74 mg/mL (199.29 mM) in DMSO [3].
  • Control Vehicle: Pure DMSO, use at the same final concentration as this compound treatments (e.g., 0.025% v/v for 50 µM this compound) [4].
  • Culture Medium: Appropriate serum-free or low-serum medium for the cell type (e.g., DMEM) [4].

Step-by-Step Procedure:

  • Cell Preparation: Culture and differentiate myotubes according to standard laboratory protocols. On the day of the experiment, it is recommended to serum-starve the cells for a period (e.g., 2-4 hours) to synchronize cell states [4].
  • Preparation of Working Solution: Dilute the this compound DMSO stock solution into pre-warmed serum-free culture medium to achieve the final working concentration of 50 µM [4]. Vortex the solution gently to ensure complete mixing.
  • Treatment: Aspirate the existing medium from the myotubes and carefully add the this compound working solution (or vehicle control solution) to the cells.
  • Incubation: Incubate the cells for the desired duration (e.g., 6 hours) in a standard cell culture incubator (37°C, 5% CO₂) [4].
  • Cell Harvesting: After incubation, remove the treatment medium. Wash the cells once with cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) for subsequent protein or RNA analysis [4].
  • Downstream Analysis:
    • Western Blotting: Confirm the efficacy of this compound treatment by probing for increased levels of proteins typically stabilized by proteasomal inhibition, such as HIF-1α [4]. Investigate the levels of your protein of interest (e.g., PDK1 [4]).
    • qPCR: Analyze transcript levels to distinguish between post-translational and transcriptional regulation [4].

Critical Considerations for Experimental Design

  • Solvent Control: The use of a vehicle control (DMSO) is mandatory, as DMSO itself can affect cellular processes. The final DMSO concentration should be kept as low as possible (typically ≤0.1%) [4].
  • Mechanistic Specificity: While this compound is a well-characterized E1 inhibitor, one study notes that it may also inhibit certain deubiquitinases (DUBs) and mediate cross-linking of specific protein kinases [3]. Researchers should be aware of these potential off-target effects when interpreting results.
  • Cellular Context: Response to this compound can vary by cell type. For instance, while this compound reduced PDK1 protein in L6 myotubes, it did not have the same effect in primary human myotubes, despite successfully stabilizing HIF-1α in both systems [4]. Always validate the key readouts for your specific model.

References

PYR-41 solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 Solubility & Stock Solution Preparation

The table below summarizes the key solubility data for this compound in different solvents, which is crucial for preparing your stock solutions [1] [2] [3].

Solvent Solubility Notes and Protocols

| DMSO | ≥ 46 mg/mL (≈123.89 mM) [3]; >18.6 mg/mL [1] | • Recommended solvent for stock solutions. • Use fresh, dry DMSO for best results, as it is hygroscopic [2] [3]. • Aliquot and store at –20°C; avoid repeated freeze-thaw cycles [1]. | | Ethanol | ≥ 0.57 mg/mL [1] | • Ultrasonic treatment can aid in dissolution [1]. | | Water | Insoluble [1] [2] [3] | • Not suitable for direct dissolution. |

Experimental Workflow & Optimization

The process of going from a stock solution to a working concentration in your assay involves critical steps to maintain solubility and compound activity. The diagram below outlines this workflow:

G Start Start: Prepare this compound Stock A Use fresh, dry DMSO (Solubility: ≥ 46 mg/mL) Start->A B Aliquot and store at -20°C Avoid repeated freeze-thaw cycles A->B C Dilute in culture medium immediately before use B->C D Keep final DMSO concentration ≤ 0.1% in cell assays C->D E Proceed with experiment D->E

For in vivo studies, one validated formulation for a 2 mg/mL working solution is prepared as follows [2]:

  • 2% DMSO + 30% PEG300 + 5% Tween-80 + 63% ddH₂O This formulation should be prepared fresh. Add the solvents in the order listed, ensuring the mixture is clear at each step before proceeding [2].

Frequently Asked Questions

Q1: My this compound is precipitating out of solution in my cell culture media. What should I do? This is likely due to the "aqueous shock" that occurs when the DMSO stock is added to the aqueous culture medium.

  • Verify DMSO Concentration: First, confirm that the final DMSO concentration in your culture medium does not exceed 0.1% [1]. Higher concentrations can increase the risk of precipitation and cellular toxicity.
  • Optimize Dilution Method: Add the stock solution slowly to the medium while vortexing or gently agitating the plate/tube to ensure rapid and even dispersal.
  • Check Stock Age: Over time, especially if exposed to moisture, DMSO can lose its effectiveness. Use fresh aliquots of stock solution where possible.

Q2: I am observing cytotoxic effects in my cells. Is this from this compound or the DMSO? You must rule out vehicle toxicity.

  • Include a Vehicle Control: Every experiment must include a control group treated with the same final concentration of DMSO (e.g., 0.1%) as your this compound test groups. This is the only way to attribute effects to the compound itself [1].
  • Titrate the Dose: this compound can induce apoptosis [2]. Start with a dose-response curve in the range of 5–50 µM [1] to find the minimal effective dose for your specific cell line and assay, thereby reducing potential off-target or cytotoxic effects.

Q3: Can I use a solvent other than DMSO to avoid these issues? While DMSO is the gold standard, ethanol is a potential alternative with limitations.

  • Ethanol can be used for solubilizing this compound at concentrations ≥0.57 mg/mL, potentially with ultrasonic treatment [1].
  • Consider the drawbacks: The low solubility in ethanol means you would need to add a larger volume of stock to achieve your final working concentration, which could introduce significant amounts of ethanol into your culture system. This may itself affect cell health and confound your results.

References

PYR-41 off-target effects deubiquitinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How PYR-41 Inhibits DUBs

This compound's off-target effects result from a broader mechanism than its intended action. While initially characterized as an E1 inhibitor, detailed evaluation revealed that this compound acts through a novel mechanism of covalent protein cross-linking [1].

  • Primary (Intended) Mechanism: this compound inhibits the ubiquitin-activating enzyme (E1), which is the first step in the ubiquitination cascade. It specifically blocks the formation of the ubiquitin-thioester intermediate [2].
  • Off-Target Mechanism: The same cross-linking activity that inhibits E1 also has equal or greater inhibitory effects on several deubiquitinases (DUBs). This cross-linking paralyses the enzymatic activity of the target proteins [1].

The diagram below illustrates how this compound's cross-linking activity simultaneously affects both the ubiquitination and deubiquitination pathways.

G cluster_ubiquitination Ubiquitination Pathway cluster_deubiquitination Deubiquitination Pathway PYR41 This compound E1 E1 Enzyme (UBE1) PYR41->E1 Inhibits via Cross-linking DUB Deubiquitinase (DUB) PYR41->DUB Off-target Inhibition via Cross-linking Ubiquitination Polyubiquitinated Protein E1->Ubiquitination Promotes Stabilization Stabilized Protein Ubiquitination->Stabilization Cleaves Ubiquitin DUB->Ubiquitination Cleaves Ubiquitin

Experimental Design & Validation Strategies

To confirm whether an observed experimental effect is due to this compound's primary or off-target actions, you can use the following approaches and controls.

Recommended Experimental Controls
Control Type Purpose Interpretation
TAK-243 (Selective E1 inhibitor) To isolate effects caused specifically by E1 inhibition [3]. If the effect is not reproduced by TAK-243, it is likely an off-target effect of this compound.
PR-619 (Broad-spectrum DUB inhibitor) To test if inhibiting DUBs replicates the phenomenon [3]. If PR-619 reproduces the effect, DUB inhibition is a likely cause. It can also be used to see if it suppresses this compound's effect [3].
Methodologies for Direct Validation

If DUB inhibition is suspected, you can use these established methodologies to investigate DUB-substrate dynamics [4]:

  • Cellular Thermal Shift Assay (CETSA): Can be used to monitor the stabilization of a target protein upon ligand binding, which in this context could help study the engagement of DUBs.
  • In vitro Deubiquitination Assays: These assays use purified components to directly test if this compound inhibits the cleavage of ubiquitin chains from a substrate by a specific DUB.
  • Drug Affinity Responsive Target Stability (DARTS): This label-free method can identify potential target proteins by assessing changes in a protein's susceptibility to proteolysis upon binding a small molecule.

Troubleshooting Guide for Researchers

Here are answers to frequently asked questions that might arise during your work with this compound.

Q: My experiment shows an unexpected accumulation of high molecular weight ubiquitinated proteins after this compound treatment. Is this normal? A: Yes, this is a documented finding. Although this compound blocks ubiquitination, its concurrent inhibition of DUBs prevents the cleavage and recycling of ubiquitin chains, leading to a paradoxical accumulation of polyubiquitinated proteins [1].

Q: I am studying dynein localization in mitosis. Could this compound's effects be confounded by off-target activity? A: Quite possibly. One study found that dynein relocalization induced by this compound (and the E2 inhibitor NSC697923) could be suppressed by the DUB inhibitor PR-619. This suggests that the observed effect is not solely due to inhibiting the ubiquitin chain initiation but involves an imbalance in deubiquitination [3].

Q: How can I determine if my observed phenotype is due to E1 or DUB inhibition? A: The most straightforward strategy is to use a more selective E1 inhibitor like TAK-243 as a control. If your phenotype disappears with TAK-243, it is likely a result of this compound's off-target effects [3].

Q: Are there any specific DUBs known to be inhibited by this compound? A: Research has shown that this compound can inhibit USP5 in vitro and has activity against several other (unspecified) DUBs in intact cells [1].

References

optimizing PYR-41 concentration for E1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 Concentration Guidelines

The table below summarizes effective concentrations of this compound from published research.

Experimental System Recommended Concentration Key Observations / Effects
In Vitro (Cell-Free) E1 Enzyme Inhibition [1] IC₅₀ < 10 μM Specific block of ubiquitin-thioester formation [1].
General Cell-Based Assays [2] [3] [4] 10 - 50 μM Inhibition of ubiquitination; accumulation of p53 and p21; induction of apoptosis [2] [4].

| Mouse Macrophage (RAW264.7) (Inflammation Model) [5] | 25 - 100 μM (in vitro) | Dose-dependent prevention of IκBα reduction and TNF-α release after LPS stimulation [5]. | | Z138 Cells (DUB Activity) [6] | 10 - 50 μM | Concentration-dependent decrease in deubiquitinase (DUB) activity; accumulation of ubiquitinated proteins [6]. | | In Vivo (C57BL/6 Mice) (Sepsis Model) [5] | 5 mg/kg (intravenous) | Reduced inflammation and organ injury; improved survival rates [5]. |

Troubleshooting Common Issues

Issue 1: Lack of Expected Effect or Low Potency

  • Possible Cause: The chosen concentration is too low for your specific cell line or assay conditions.
  • Solution:
    • Perform a dose-response curve. Start with a wide range (e.g., 1 μM to 100 μM) to determine the optimal concentration for your system [6].
    • Always include a positive control, such as MG132 (a proteasome inhibitor), to confirm that your assay is capable of detecting stabilized proteins [1].

Issue 2: High Cellular Toxicity or Non-Specific Effects

  • Possible Cause: this compound can have off-target effects, and higher concentrations (>50 μM) may inhibit other enzymes or cause excessive protein cross-linking [6].
  • Solution:
    • Titrate to the lowest effective dose that produces the desired biochemical effect (e.g., stabilization of p53 or IκBα).
    • Use a shorter treatment duration if possible.
    • Confirm key findings with an alternative E1 inhibition method, such as siRNA knockdown.

Issue 3: Handling and Solubility Problems

  • Solution:
    • Stock Solution: Prepare a high-concentration stock (e.g., 50-100 mM) in pure DMSO [2] [3]. This stock can be stored at -20°C for up to 6 months [6].
    • Working Solution: Dilute the stock into your cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid solvent toxicity.
    • Note: this compound in solution may exist as a mixture of E- and Z-isomers, which might be observable as two peaks under certain HPLC conditions [6].

Experimental Protocols for Verification

To confirm that this compound is working effectively in your system, you can use the following assays.

1. Verifying E1 Inhibition: In Vitro Thioester Assay This assay directly measures the formation of the E1-ubiquitin thioester intermediate.

  • Procedure:
    • Incubate: In a reaction buffer (50 mM Tris pH 7.4, 0.2 mM ATP, 0.5 mM MgCl₂), combine rabbit or mouse E1 enzyme (approx. 250 ng) with ³²P-ubiquitin (or non-radioactive ubiquitin for Western blot) for 15 minutes at room temperature [6].
    • Inhibit: Include this compound (e.g., 10-50 μM) in the test reactions.
    • Stop Reaction: Add non-reducing SDS-PAGE sample buffer.
    • Analyze: Resolve the samples by SDS-PAGE without a reducing agent (like DTT or β-mercaptoethanol). The E1-ubiquitin thioester bond is labile under reducing conditions. Visualize the high molecular weight E1~ubiquitin complex by autoradiography (for ³²P) or Western blotting with an anti-ubiquitin antibody [1] [6].

2. Verifying Downstream Effects: Western Blot Analysis in Cells This is a common method to confirm the functional inhibition of the ubiquitin-proteasome pathway.

  • Procedure:
    • Treat Cells: Incubate your cell line (e.g., HepG2, RAW264.7) with this compound (e.g., 10-50 μM) for a predetermined time (e.g., 4-24 hours) [1] [5].
    • Lysate Preparation: Lyse the cells in a suitable RIPA buffer containing protease inhibitors.
    • Western Blot: Probe the lysates with antibodies against:
      • IκBα: Stabilization of IκBα indicates inhibition of NF-κB signaling [5].
      • p53: Accumulation of p53 indicates inhibition of its ubiquitin-mediated degradation [2] [4].
      • p27: Accumulation indicates successful blockade of its degradation pathway [1].
      • High-Molecular-Weight Ubiquitinated Proteins: A smear of high-MW ubiquitinated proteins is a hallmark of proteasome or upstream ubiquitination inhibition [6].

Mechanism of Action Diagram

The following diagram illustrates where this compound inhibits the ubiquitination cascade and its key cellular consequences.

G Ub Ubiquitin (Ub) E1 E1 Enzyme Ub->E1  ATP E1_Ub E1~Ub Thioester E1->E1_Ub E2_Ub E2~Ub Thioester E1_Ub->E2_Ub  Trans-thioesteration Ub_Sub Ubiquitinated Substrate E2_Ub->Ub_Sub  E3-mediated E3 E3 Ligase Sub Target Substrate (e.g., IκBα, p53) Sub->Ub_Sub Deg Proteasomal Degradation Ub_Sub->Deg p53_Acc p53 Accumulation & Apoptosis Deg->p53_Acc  Prevented IkB_Stab IκBα Stabilization & NF-κB Inhibition Deg->IkB_Stab  Prevented p27_Stab p27 Stabilization Deg->p27_Stab  Prevented PYR41 This compound PYR41->E1_Ub  Inhibits Formation

References

troubleshooting PYR-41 in ubiquitination assays

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 Troubleshooting Guide

The table below summarizes specific problems you might encounter when using this compound, their potential causes, and recommended solutions.

Problem Possible Cause Solution

| Insufficient Ubiquitination Inhibition | Inhibitor concentration too low [1] | - Titrate concentration (common range: 5-50 µM in vitro) [1].

  • Pre-incubate with E1 enzyme before reaction initiation [2]. | | | Poor inhibitor solubility/stock preparation [1] | Prepare stock solution in DMSO or ethanol. Ensure proper solubility before use [1]. | | High Background/Non-specific Signal | Non-specific binding in detection system [3] [4] | - Optimize blocking conditions (e.g., use BSA or serum) [3] [5].
  • Increase wash stringency (e.g., add Tween-20) [3] [4]. | | | Overloaded protein samples [3] [5] | Reduce total protein load in gel-based assays [3]. | | Loss of Cell Viability / Off-target Effects | Disruption of global protein homeostasis [1] | - Include viability controls.
  • Consider using a lower effective concentration or shorter treatment time [1]. | | | Inhibition of other ubiquitin-regulatory enzymes [1] | Interpret results with caution; use genetic controls (e.g., E1 siRNA) to confirm on-target effects [1]. | | Inconsistent Results Between Assays | Variable incubation temperature or time [6] | Standardize all incubation steps and use sealed plates to prevent evaporation [6]. | | | Inconsistent reagent preparation or storage [6] | - Confirm reagent concentrations and pH.
  • Avoid repeated freeze-thaw cycles of antibody and enzyme aliquots [6] [3]. |

Detailed Experimental Protocol: E1 Inhibition Assay

For monitoring this compound activity in real-time using fluorescence polarization (FP), you can follow this adapted protocol from the UbiReal platform [2].

  • Step 1: Reaction Setup

    • Prepare a master mix with the final composition:
      • 25 mM sodium phosphate (pH 7.4)
      • 150 mM sodium chloride
      • 10 mM MgCl₂
      • 100 nM TAMRA-labeled Ubiquitin (TAMRA-Ub)
      • 125 nM E1 enzyme
    • Dispense 19.5 µL of this master mix into each well of a black, low-volume 384-well plate [2].
  • Step 2: Inhibitor Addition

    • Add 0.5 µL of this compound (at various concentrations in DMSO) or a DMSO-only control to the designated wells [2].
  • Step 3: Baseline Measurement

    • Place the plate in a FP-capable microplate reader (e.g., CLARIOstar) and monitor the FP signal for about 10 cycles to establish a stable baseline [2].
    • Optic settings: Fluorescence polarization, plate mode kinetic. Filters: Ex: 540, Em: 590 [2].
  • Step 4: Reaction Initiation & Kinetics

    • Pause the reader and manually add 1 µL of ATP to each well for a final concentration of 5 mM to start the reaction [2].
    • Resume kinetic monitoring immediately and continue for 70-120 minutes with a cycle time of ~40 seconds [2].
  • Step 5: Data Analysis

    • Use the software (e.g., MARS) to calculate FP values.
    • Perform baseline correction using the signal from the cycles before ATP addition.
    • A successful assay with a good Z' factor (>0.5) should show a clear, concentration-dependent inhibition of the FP increase by this compound [2].

Mechanism of Action & Key Considerations

Understanding how this compound works is crucial for troubleshooting and interpreting your results.

G ATP ATP E1 E1 ATP->E1 Binds Ub Ub Ub->E1 Activation E1_Ub E1~Ub Thioester E1->E1_Ub Forms Thioester Bond PYR41 PYR41 PYR41->E1 Inhibits

  • On-target Effects: this compound is a cell-permeable small molecule that selectively inhibits the ubiquitin-activating enzyme (E1). It blocks the formation of the E1~Ub thioester intermediate, which is the very first step in the ubiquitination cascade. This leads to a global shutdown of ubiquitin conjugation [1].
  • Off-target & Compensatory Effects: Be aware that this compound can have partial effects on other ubiquitin-regulatory enzymes. Furthermore, inhibiting the ubiquitin pathway can sometimes lead to a compensatory increase in sumoylation, a related ubiquitin-like modification [1].
  • Biological Consequences: By halting ubiquitination, this compound affects diverse cellular processes. A key documented effect is the attenuation of NF-κB signaling. It does this by inhibiting non-proteasomal ubiquitination of signaling components like TRAF6, which in turn stabilizes IκBα and dampens the inflammatory response [1].

FAQ for this compound Use

  • What is a typical working concentration for this compound? In vitro, concentrations between 5 and 50 µM are commonly used and have been validated in various cell lines. For in vivo studies in mice, a dose of 5 mg/kg intravenously has been reported [1].

  • My assay shows no signal. Is the problem my this compound? Not necessarily. First, confirm that your assay itself is working:

    • Run a no-inhibitor control: You should observe a strong signal (e.g., increasing FP in a real-time assay or ubiquitin bands in a western blot).
    • Check your detection methods: For western blots, ensure efficient transfer and antibody specificity [4] [5]. For ELISA, confirm all reagents were added and washing was sufficient [6] [7].
    • Test this compound activity: If the controls work, then test this compound. A functional inhibitor should show a clear, concentration-dependent reduction in the signal.
  • How should I store and handle this compound? Prepare stock solutions in DMSO or ethanol and store them at -20°C. Avoid repeated freeze-thaw cycles. Be mindful of its limited solubility in aqueous buffers, so ensure your final DMSO concentration is compatible with your experimental system (e.g., ≤0.5%) [1].

References

PYR-41 cytotoxicity testing optimal dosing

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 Overview & Mechanism

This compound is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1). Its primary mechanism involves blocking the formation of the Uba1~ubiquitin thioester conjugate, which is the initial step in the ubiquitination cascade. This action prevents the ubiquitin-mediated proteasomal degradation of proteins [1] [2] [3].

The diagram below illustrates the ubiquitination pathway and where this compound acts.

G Ubiquitination Pathway and this compound Inhibition ATP ATP E1 E1 ATP->E1 Ubiquitin Ubiquitin Ubiquitin->E1 E1_Ub E1~Ub Thioester E1->E1_Ub Activation E2_Ub E2~Ub Thioester E1_Ub->E2_Ub Transthiolation E3 E3 E2_Ub->E3 Substrate Substrate E3->Substrate Ubiquitinated_Substrate Ubiquitinated Substrate Substrate->Ubiquitinated_Substrate Ubiquitination PYR41 This compound PYR41->E1_Ub Inhibits

Optimal Dosing Concentrations

The effective concentration of this compound varies depending on the experimental model (in vitro or in vivo) and the specific cell line used. The tables below summarize the key dosing information.

In Vitro Cytotoxicity and Effective Dosing:

Cell Line / System Purpose / Assay Effective Concentration Key Findings / Cytotoxicity
HEK293 [3] Cytotoxicity (CellTiter-Glo) IC₅₀ = 22 µM Measured loss of cell viability.
RPE, U2OS [1] Ub~E1 thioester inhibition IC₅₀ = 10-25 µM Inhibited ubiquitin conjugate accumulation.
RAW 264.7 [1] [4] Inhibition of NF-κB & cytokine release 5 - 20 µM Restored IκB expression; reduced TNF-α.
HCT-116 [5] 3D culture viability (CellTiter-Glo) 1 µM (5-FU as example) Example of cytotoxic agent in 3D assay.
Z138 Cells [3] DUB inhibition & protein accumulation 10 - 50 µM Caused concentration-dependent decline in DUB activity.

In Vivo Dosing (Preclinical Model):

Model Disease Context Dose & Route Key Outcomes
C57BL/6 mice [1] [4] Sepsis (Cecal Ligation & Puncture) 5 mg/kg, intravenous (IV) Significantly reduced pro-inflammatory cytokines and organ injury markers; improved 10-day survival from 42% to 83%.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cell-Based Assay for NF-κB Pathway Inhibition [1] [4]

This protocol is useful for studying inflammation and cell survival.

Workflow:

G Cell-Based Assay for NF-κB Inhibition A Seed mouse macrophage RAW 264.7 cells B Pre-treat with this compound (5-20 µM) for 30 min A->B C Stimulate with LPS B->C D Harvest cells at 4h C->D E1 Western Blot D->E1 E2 ELISA D->E2 F1 Analyze IκBα degradation E1->F1 F2 Measure TNF-α, IL-1β, IL-6 release E2->F2

Procedure:

  • Cell Culture: Culture mouse macrophage RAW 264.7 cells in DMEM with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C with 5% CO₂ [4].
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. The solubility in DMSO is >18.6 mg/mL. For a higher concentration, warm the tube at 37°C and/or use an ultrasonic bath [1].
  • Treatment:
    • Pre-treat cells with this compound (e.g., 5, 10, and 20 µM) for 30 minutes [1].
    • Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the NF-κB pathway [4].
  • Harvest: Collect cells and culture supernatants at 4 hours post-stimulation [4].
  • Analysis:
    • Western Blotting: Analyze cell lysates to detect IκBα protein levels using specific antibodies. This compound should prevent LPS-induced IκBα degradation [4].
    • ELISA: Use the supernatant to measure the levels of secreted pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 using commercial ELISA kits [4].
In Vivo Sepsis Model [1] [4]

Procedure:

  • Model Induction: Use male C57BL/6 mice (20-25 g). Induce sepsis via cecal ligation and puncture (CLP) [4].
  • Dosing: Immediately after the CLP procedure, administer this compound intravenously at 5 mg/kg, dissolved in a vehicle of 20% DMSO in saline [1] [4].
  • Resuscitation: Provide supportive care with a subcutaneous injection of 0.5 mL normal saline and a broad-spectrum antibiotic (e.g., 0.5 mg/kg Primaxin) for survival studies [4].
  • Endpoint Analysis: At 20 hours post-CLP, collect blood and tissue samples (e.g., lung).
    • Blood Serum: Measure cytokines (TNF-α, IL-1β, IL-6) and organ injury markers (AST, ALT, LDH) [1] [4].
    • Tissues: Perform histopathological examination, measure myeloperoxidase (MPO) activity (for neutrophil infiltration), and analyze protein expression via Western blot [4].

Troubleshooting & FAQs

Q1: My experiment shows high cytotoxicity at low concentrations of this compound. What could be wrong? A1: This is expected, as this compound itself is cytotoxic by design. The reported IC₅₀ for viability in HEK293 cells is 22 µM [3]. Ensure you are:

  • Using Appropriate Controls: Include a vehicle control (DMSO) at the same concentration as your highest this compound dose.
  • Establishing a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 µM to 50 µM) to find the optimal window for your specific assay. The effective range for biochemical inhibition is often 10-50 µM [1] [3].

Q2: I am not observing the expected inhibition of protein degradation in my 3D cell culture. What should I check? A2: 3D cultures like organoids and hydrogels can pose diffusion barriers.

  • Assay Validation: Standard viability assays (e.g., CellTiter-Glo) may perform differently in 3D constructs. It is critical to validate your readout method for your specific hydrogel formulation. For 3D cultures, Promega's CellTiter-Glo 3D is specifically designed for better lysing capability [5].
  • Confirm Target Engagement: As a positive control, check for an increase in global sumoylation in your cells, as this compound is known to enhance this parallel pathway [1].

Q3: How specific is this compound for E1 inhibition? A3: While this compound is a selective E1 inhibitor with little activity against E2 and E3 enzymes at effective concentrations [3], it is important to note that it has shown "off-target" inhibition against some deubiquitinases (DUBs) like USP5, USP14, and UCH37 [3]. Always include secondary assays to confirm that your observed phenotypes are due to the inhibition of the ubiquitination process.

References

PYR-41 IC50 determination experimental optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding IC50 and Key Experimental Design

The half-maximal inhibitory concentration (IC50) is a crucial measure of a compound's potency, indicating the concentration needed to inhibit a biological process by half [1]. Accurate estimation depends heavily on your experimental design and data analysis.

The table below compares the two main definitions of IC50 to guide your choice of data fitting [2].

IC50 Type Definition Best Used When...
Relative IC50 Concentration at a response midway between the fitted upper and lower plateaus of the dose-response curve (Parameter 'c' in a 4-parameter logistic model) [3]. There is no stable 100% control, or the estimate of the 50% control mean may have more than 5% error [2].
Absolute IC50 Concentration corresponding to a 50% reduction from the 100% control (the mean of the 0% and 100% assay controls) [2]. The assay has an accurate, stable 100% control and can estimate the 50% control mean with less than 5% error [2].

For data analysis, the dose-response curve is typically fitted using a four-parameter logistic (4PL) regression model [3]: Y = Min + (Max - Min) / (1 + (X / IC50)^Hill coefficient) where Y is the response, and X is the inhibitor concentration [3].

Step-by-Step Protocol: Cell-Based IC50 via MTT Assay

This is a widely used method for determining drug toxicity and efficacy on adherent cells [4].

A 1. Prepare Reagents B 2. Plate Cells A->B C 3. Treat with Drug B->C D 4. Add MTT & Incubate C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Key Steps & Critical Points [4]:

  • Cell Plating (Step 2): Seed cells in a 96-well plate during their logarithmic growth phase. The edge wells should be filled with sterile PBS to prevent evaporation, which can cause significant error. A pre-experiment is crucial to determine the optimal cell density for your specific line.
  • Drug Treatment (Step 3): Prepare a series of drug concentrations. A common starting range is eight concentrations in a 2-fold serial dilution. Include a solvent control (e.g., DMSO) and a positive control with known activity. Each concentration should have multiple replicates.
  • MTT Incubation (Step 4): After a suitable treatment period (e.g., 24-72 hours), add MTT solution to each well. Continue incubating for 4-6 hours to allow living cells to reduce MTT to purple formazan crystals.
  • Solubilization & Measurement (Steps 5 & 6): Carefully aspirate the culture medium without disturbing the crystals. Add DMSO to dissolve the formazan, then shake the plate to ensure full dissolution. Measure the absorbance at 490 nm.
  • IC50 Calculation (Step 7): Use the absorbance data to calculate cell viability relative to the control. The IC50 value can be determined by fitting the data to a log-dose versus response (inhibition) curve using software like GraphPad Prism or the AAT Bioquest IC50 calculator [3].

Troubleshooting Common IC50 Determination Issues

Here are solutions to common problems researchers face.

Problem Possible Causes Solutions

| Shallow or No Sigmoidal Curve | • Concentration range is too narrow or misses the IC50. • High background noise or low signal-to-noise ratio. | • Widen the concentration range in pre-experiments. • Ensure more than two data points are on the upper and lower plateaus [2]. | | Poor Replicate Reproducibility | • Inconsistent cell seeding density. • Edge effects in multi-well plates. • Improper pipetting or drug mixing. | • Count and adjust cells carefully during plating. • Use edge wells for PBS, not experimental data [4]. • Use calibrated pipettes and mix drug solutions thoroughly. | | High Background in Assay | • Incomplete removal of culture medium before solubilization. • Contaminated reagents. | • Aspirate all medium carefully after MTT incubation. Avoid touching the crystals [4]. • Prepare fresh MTT solution and store it protected from light [4]. | | IC50 Value is Context-Dependent | • Using cell-based assays for complex pathways with multiple receptors and co-factors [1]. | • For more precise, interaction-specific data, consider a biophysical method like Surface Plasmon Resonance (SPR) [1]. |

Advanced Techniques for Specific Applications

  • For Direct Protein Interaction Studies: If your research requires measuring inhibition of a specific protein-protein interaction (e.g., ligand-receptor), Surface Plasmon Resonance (SPR) can provide more precise IC50 values that are not confounded by complex cellular environments [1].
  • For Visualizing Protein Interactions in Live Cells: While not for IC50 determination directly, Bimolecular Fluorescence Complementation (BiFC) is a powerful technique to visualize and confirm that your target proteins are interacting in the cellular context you are studying, which can validate your experimental system [5].

References

PYR-41 handling instructions laboratory safety

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Classification and Safe Handling

The table below summarizes the identified hazards and essential handling precautions for PYR-41 [1].

Hazard Aspect Specification / Precaution
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction [1].
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of water [1].
Personal Protective Equipment (PPE) Gloves, protective clothing, eye/face protection [1].
Form Solid, dark purple in color [1].

Storage and Physicochemical Properties

Proper storage is critical for maintaining the stability of this reagent.

Property Details
Short & Long-Term Storage -20°C [2]. Store under desiccating conditions [2].
Shipped At Ambient temperature (can be shipped with ice) [2].
Sensitivity Light-sensitive [1].
Solubility Soluble in DMSO at 5 mg/mL with warming [1]. Soluble in DMSO to 50 mM [2].
Molecular Weight 371.3 g/mol (anhydrous) [2]. 425.40 g/mol (trihydrate form) [1].
Purity >98% [2].

This compound Laboratory Safety and Handling Workflow

For a visual summary, this diagram outlines the key steps for safe handling and emergency response.

G Start Start: Receive this compound S1 Inspect package and container Start->S1 S2 Transfer immediately to -20°C freezer S1->S2 S3 Wear appropriate PPE: Gloves, Lab Coat, Eye Protection S2->S3 S4 Work in a certified fume hood S3->S4 SkinContact Skin Contact: Wash with plenty of water S3->SkinContact S5 Use light-protected containers S4->S5 S6 Weigh powder carefully S5->S6 S7 Dissolve in DMSO with warming S6->S7 Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Contact poison center/doctor. S6->Ingestion S8 Prepare aliquots S7->S8 S9 Store stock solution at -20°C S8->S9 Waste Dispose of waste according to institutional regulations S9->Waste

Experimental Use and In-Vivo Protocols

This compound is used in cell-based and animal studies to investigate the role of ubiquitination. Here are example protocols from published research.

In-Vitro Cell Culture Application

This compound has been used to inhibit cytokine release and NF-κB signaling in macrophages.

  • Cell Line: Mouse macrophage RAW264.7 cells [3].
  • Stimulation: Lipopolysaccharide (LPS) to induce inflammation [3].
  • This compound Treatment: Added to cells 30 minutes before LPS stimulation [3].
  • Dosing: Used effectively in the range of 1 to 5 µM [3] [4].
  • Solvent Control: DMSO is used to dissolve this compound; a DMSO vehicle control is essential [3].
In-Vivo Animal Model Application

A study on septic mice provides a specific dosing and treatment protocol.

  • Disease Model: Sepsis induced by Cecal Ligation and Puncture (CLP) in mice [3].
  • This compound Dose: 5 mg/kg body weight [3].
  • Route of Administration: Intravenous (IV) injection [3].
  • Timing: Administered immediately after the CLP procedure [3].
  • Vehicle: 20% DMSO in normal saline [3].

Frequently Asked Questions

Q1: What is the specific molecular target of this compound? this compound is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1/Uba1). It inhibits the first step in the ubiquitination cascade, with a reported IC50 of 5 µM. It has little to no activity against E2 or E3 enzymes or caspases [1] [2] [4].

Q2: Besides inhibiting ubiquitination, what other cellular effects does this compound have? this compound has been observed to increase the sumoylation of proteins and can induce p53-mediated apoptosis, likely as a downstream consequence of inhibiting ubiquitin-dependent degradation [2].

Q3: How should I prepare and store a stock solution of this compound?

  • Solvent: Use DMSO.
  • Concentration: It can be dissolved at concentrations of at least 5 mg/mL (with warming) to 50 mM [1] [2].
  • Storage: Aliquot the stock solution and store it at -20°C. Protect from light and moisture [1] [2].

Q4: What is a key mechanistic effect of this compound in inflammation studies? this compound prevents the degradation of IκBα, an inhibitor of the NF-κB transcription factor. By blocking IκBα ubiquitination and subsequent degradation, this compound traps NF-κB in the cytoplasm, thereby inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [3] [4].

References

PYR-41 compared to other ubiquitination inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Comparison Guide

Inhibitor Name Primary Target Mechanism of Action Key Characteristics & Experimental Notes

| PYR-41 | UBE1 (Ubiquitin E1 enzyme) [1] [2] [3] | Irreversible inhibitor; also causes protein cross-linking and inhibits deubiquitinases (DUBs) [2]. | - Broad-spectrum & pleiotropic effects due to upstream target [1].

  • Effects may not be solely from blocking ubiquitination [2].
  • Used in proof-of-concept studies [3] [4]. | | MLN7243 (TAK-243) | UBA1 and UBA6 (Ubiquitin E1 enzymes) [5] | High-affinity, specific inhibitor of ubiquitin E1 enzymes; reduces global cellular ubiquitination [5]. | - More specific than this compound; first E1 inhibitor in clinical trials for cancer [5].
  • Low UBA1 expression increases cellular sensitivity [5]. | | MG132 | Proteasome (20S core particle) [6] | Reversible inhibitor preventing degradation of ubiquitinated proteins [6]. | - Can paradoxically reduce levels of some proteins (e.g., PDK1), potentially by redirecting them to autophagic degradation [6]. | | Bortezomib | Proteasome (20S core particle) [5] | Clinically approved, reversible inhibitor that primarily targets the chymotrypsin-like activity of the proteasome [5]. | - Used in multiple myeloma therapy [5].
  • Resistance can occur; cells may remain sensitive to E1 inhibitors like MLN7243 [5]. | | NSC697923 | UBC13 (E2 conjugating enzyme) [4] | Inhibits the E2 enzyme involved in K63-linked ubiquitination, affecting pathways like NF-κB [4]. | - Targets a specific ubiquitination type (K63-linked), offering more precise pathway modulation [4]. | | Indole-3-carbinol (I3C) & analogs | NEDD4 (HECT-family E3 ligase) [7] | Binds to the ubiquitin exosite of the HECT domain, inhibiting E3 ligase auto-ubiquitination [7]. | - Demonstrates E3-level specificity; natural compound with derivatization potential [7]. |

Experimental Insights and Considerations

When designing experiments and interpreting results, it's crucial to understand the practical implications of using each inhibitor.

  • This compound's Complex Mode of Action: this compound's primary value is as a tool compound for probing the general biological role of the ubiquitin system. Its tendency to cause protein cross-linking means that observed phenotypes cannot be automatically attributed solely to the inhibition of ubiquitin conjugation [2]. Controls are essential to confirm that effects are ubiquitin-related.
  • Differential Effects on Protein Levels: The impact of these inhibitors on a specific protein's stability can be unpredictable. For instance, while proteasome inhibitor MG132 typically stabilizes proteins, it was shown to reduce PDK1 levels in L6 myotubes, suggesting the involvement of alternative degradation pathways like autophagy [6].
  • Therapeutic Specificity: From a drug development perspective, moving downstream in the ubiquitination cascade (from E1 to E2 to E3) generally offers greater specificity. E3 ligase inhibitors can target the degradation of a specific protein or a small subset of proteins, reducing potential off-target effects, a significant advantage over broad-acting E1 inhibitors [8] [7].

Experimental Protocol Overview

A typical workflow for using these inhibitors to study protein ubiquitination involves pharmacological treatment followed by analysis. The diagram below outlines a general protocol applicable to this compound and other ubiquitin-proteasome system inhibitors.

G Start Start: Treat Cells with Inhibitor (e.g., this compound, MG132) Step1 Cell Lysis and Protein Extraction Start->Step1 Step2 Immunoprecipitation (IP) of Protein of Interest Step1->Step2 Step3 Denaturing Pulldown (e.g., Ni-NTA for His-Ub) Step1->Step3 Alternative Path Step4 Western Blot Analysis with Ubiquitin Antibody Step2->Step4 Step3->Step4 Step5 Interpret Results: Observe Ubiquitination Smear Step4->Step5

Key Methodological Details:

  • Immunoprecipitation & Western Blot: This is the most common conventional method. Cells are treated with the inhibitor (e.g., this compound), lysed, and the protein of interest is isolated via immunoprecipitation. Ubiquitination is detected by probing the western blot with an anti-ubiquitin antibody, which reveals a characteristic high-molecular-weight "smear" [9] [3].
  • Denaturing Pulldown (Higher Stringency): For more rigorous confirmation, a method like Ni-NTA pull-down under denaturing conditions (using guanidine) is used. This method disrupts non-covalent protein interactions and is applied after cells express histidine-tagged ubiquitin (His-Ub), providing stronger evidence for covalent ubiquitin modification [3].
  • Linkage-Specific Analysis: To investigate specific chain types (e.g., K48 vs. K63), researchers use linkage-specific ubiquitin antibodies (e.g., FK2 for general, K48-specific, K63-specific) during enrichment and detection [9] [4].

Key Selection Guide

  • Use This compound primarily for initial, broad-scale validation of ubiquitin-system involvement in a process, but be cautious in interpreting results due to its off-target effects [2].
  • For more specific E1 inhibition in a research context, MLN7243 (TAK-243) is a superior modern tool [5].
  • To target the degradation of specific proteins or pathways, investigate inhibitors of the relevant E2 or E3 enzymes [8] [7] [4].
  • Proteasome inhibitors like MG132 and Bortezomib are well-suited for determining if a protein is degraded by the proteasome, but results can be complex if compensatory pathways exist [6].

References

validating PYR-41 E1 inhibition western blot

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of PYR-41 E1 Inhibition

This compound is a cell-permeable small molecule that irreversibly inhibits the ubiquitin-activating enzyme (E1/UBA1) [1]. Its primary mechanism involves blocking the formation of the E1-ubiquitin thioester bond, a critical step in ubiquitin activation, without affecting the initial ubiquitin adenylation [2] [3]. This inhibition leads to a global reduction in cellular protein ubiquitination [4] [5].

The diagram below illustrates the ubiquitination cascade and the specific step where this compound acts.

G Ub Ubiquitin (Ub) Ub_AMP Ub-AMP Ub->Ub_AMP Step 1: Adenylation E1 E1 Enzyme (UBA1) E2 E2 Enzyme E3 E3 Ligase Sub Target Protein E1_Ub E1~Ub Thioester Ub_AMP->E1_Ub Step 2: Thioester Formation Ub_E2 E2~Ub Thioester E1_Ub->Ub_E2 Step 3: Transfer to E2 Ub_Sub Ubiquitinated Protein Ub_E2->Ub_Sub Step 4: E3-mediated Transfer PYR41 This compound PYR41->E1_Ub Blocks Formation

Experimental Validation Data

The efficacy of this compound is demonstrated through its impact on key cellular proteins and pathways in various models. The table below summarizes quantitative data from multiple studies.

Experimental Model Key Findings on Protein Levels/Processes Concentration/Dose Citation
Mouse Macrophages (RAW264.7) Prevented LPS-induced IκBα degradation; inhibited TNF-α release In vitro: 5-25 µM [4] [4]
Septic Mice (CLP Model) Restored lung IκBα levels; reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); improved 10-day survival from 42% to 83% In vivo: 5 mg/kg (IV) [4] [4]
Dendritic Cells Inhibited Ang II-induced phenotypic maturation & cytokine secretion; reduced K63-linked ubiquitination of TRAF6 & NEMO In vitro: 1-5 µM [6] [6]
Biochemical Assay Inhibited ubiquitin-thioester formation; IC50 ~5 µM [2] [5] In vitro: IC50 = 5 µM [5] [2] [5]

Western Blot Protocol for Validation

Here is a detailed methodology for using Western blotting to validate this compound activity in cell-based experiments, based on the protocols described in the search results [4] [6].

  • Sample Preparation

    • Cell Line & Treatment: Use mouse macrophage RAW264.7 cells or other relevant lines (e.g., DC2.4, HEK293). Culture cells in standard medium (e.g., DMEM/RPMI-1640 with 10% FBS).
    • Inhibition: Pre-treat cells with this compound (e.g., 1-5 µM) for 30-60 minutes. A vehicle control (e.g., DMSO) must be included.
    • Stimulation: Stimulate with LPS (e.g., 100 ng/ml - 1 µg/ml) or another relevant agonist (e.g., Angiotensin II) for 15 minutes to 4 hours to induce ubiquitin-dependent signaling.
    • Lysis: Lyse cells in a suitable RIPA buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with a protease inhibitor cocktail and N-ethylmaleimide (NEM) to inhibit deubiquitinases.
  • Gel Electrophoresis & Transfer

    • Load 20-40 µg of total protein per lane on a 4-12% Bis-Tris gradient gel.
    • Perform electrophoresis and transfer proteins to a nitrocellulose membrane.
  • Antibody Detection

    • Primary Antibodies:
      • Anti-IκBα: The most direct readout. Successful inhibition will show higher IκBα levels in stimulated, this compound-treated samples compared to stimulated controls.
      • Anti-Ubiquitin (K48-linkage specific): To observe a global decrease in polyubiquitinated proteins.
      • Anti-Cleaved Caspase-3: To assess apoptotic effects in longer-term assays.
      • Anti-β-actin or Anti-α-tubulin: For loading control.
    • Incubation: Incubate membranes with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies.
  • Visualization & Analysis

    • Develop blots using chemiluminescent substrates (e.g., ECL2 or Luminata Forte).
    • Quantify band densities using a system like a Bio-Rad image station.

Important Considerations for Researchers

  • Specificity Concerns: While this compound is widely used, some studies note it may have off-target effects, including inhibition of certain deubiquitinases and protein kinases [7]. For a more specific alternative, you may compare results with TAK-243 (MLN7243), a clinical-grade E1 inhibitor [7].
  • Cell Viability: Ensure that this compound treatment does not induce excessive cell death in your experimental timeframe. Cell viability should be confirmed using an assay like MTT [6].
  • Functional Assays: Correlate Western blot findings with functional assays, such as ELISA for cytokine secretion (e.g., TNF-α, IL-6) [4] or flow cytometry for surface marker expression (e.g., CD86, MHC-II) [6], to confirm the biological consequence of E1 inhibition.

References

PYR-41 animal model sepsis therapeutic validation

Author: Smolecule Technical Support Team. Date: February 2026

PYR-41 at a Glance

This compound is a cell-permeable small molecule that selectively inhibits the ubiquitin-activating enzyme (E1), the first and most critical step in the ubiquitination cascade [1] [2]. This inhibition has a profound effect on the NF-κB signaling pathway, a central driver of inflammation in sepsis.

The diagram below illustrates how this compound exerts its therapeutic effect.

G This compound Inhibits Sepsis Inflammation via NF-κB Pathway LPS LPS TLR4 Receptor TLR4 Receptor LPS->TLR4 Receptor PYR41 PYR41 IκB Ubiquitination IκB Ubiquitination PYR41->IκB Ubiquitination Inhibits E1 Enzyme\n(UBA1) E1 Enzyme (UBA1) PYR41->E1 Enzyme\n(UBA1) Inhibits NFkB NFkB Nuclear Translocation Nuclear Translocation NFkB->Nuclear Translocation Inflammation Inflammation IKK Complex IKK Complex TLR4 Receptor->IKK Complex IκB Phosphorylation IκB Phosphorylation IKK Complex->IκB Phosphorylation IκB Phosphorylation->IκB Ubiquitination IκB Degradation\n(by Proteasome) IκB Degradation (by Proteasome) IκB Ubiquitination->IκB Degradation\n(by Proteasome) IκB Degradation\n(by Proteasome)->NFkB Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Gene Transcription->Inflammation

Summary of Therapeutic Efficacy in Animal Models

The following table consolidates key findings from preclinical studies on this compound in murine sepsis models.

Therapeutic Outcome Experimental Data Animal Model & Dosing
Survival Rate Increased 10-day survival from 42% (vehicle) to 83% (this compound) [1] [3]. CLP-induced sepsis; 5 mg/kg IV, immediately after CLP [1].
Systemic Inflammation Significantly decreased serum levels of TNF-α, IL-1β, and IL-6 [1] [3]. CLP-induced sepsis; 5 mg/kg IV, measured 20h post-CLP [1].
Organ Injury Markers Significantly reduced serum levels of AST, ALT, and LDH [1] [3]. CLP-induced sepsis; 5 mg/kg IV, measured 20h post-CLP [1].
Lung Injury Attenuated lung injury, reduced myeloperoxidase (MPO) activity, and decreased apoptotic cells and caspase-3 cleavage [1]. CLP-induced sepsis; 5 mg/kg IV, analyzed 20h post-CLP [1].
Liver Injury Ameliorated sepsis-associated liver dysfunction (SALD), reduced apoptotic hepatocytes, and decreased ROS production [4]. CLP-induced sepsis; macrophage-specific UBA1 knockout mice and this compound treatment [4].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies used in the cited literature.

In Vitro Validation in Immune Cells
  • Cell Line: Mouse macrophage RAW264.7 cells [1].
  • Stimulation: Treated with lipopolysaccharide (LPS) to mimic bacterial infection [1].
  • This compound Treatment: Cells were pre-treated with this compound at varying doses, demonstrating a dose-dependent prevention of IκB protein degradation and inhibition of TNF-α release [1].
  • A similar protocol was used in dendritic cells, where pre-treatment with this compound (1 or 5 µM) for 30 minutes attenuated their maturation and activation induced by Angiotensin II [5].
In Vivo Sepsis Model and Dosing
  • Animal Model: Male C57BL/6 mice subjected to cecal ligation and puncture (CLP), a standardized and widely accepted polymicrobial sepsis model [1] [4].
  • This compound Administration:
    • Dose: 5 mg/kg body weight [1].
    • Route: Intravenous (IV) injection [1].
    • Timing: Immediately after the CLP procedure [1].
  • Control: Vehicle control (e.g., DMSO in saline) was administered to the control group [1].
  • Analysis: Samples (blood, tissues) were typically collected at 20 hours post-CLP for analysis, while survival was monitored for up to 10 days [1].
Key Analytical Methods
  • Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-6 were quantified using commercial ELISA kits [1].
  • Organ Injury Markers: Serum AST, ALT, and LDH were measured using commercial assay kits [1].
  • Histopathology: Lung and liver tissues were fixed, embedded, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation. Injury was scored based on defined pathological features [1] [4].
  • Western Blotting: Used to analyze protein levels in tissues and cells, confirming the restoration of IκB levels and reduction of cleaved caspase-3 in the this compound treated group [1].
  • Gene Expression: Quantitative PCR (qPCR) was used to measure the expression of cytokines, chemokines, and inflammatory mediators (e.g., IL-1β, IL-6, KC, MIP-2, COX-2, iNOS) in lung tissue [1].

Research Implications and Future Directions

The evidence strongly supports this compound as a valuable research tool for validating the ubiquitination pathway as a target for sepsis therapy. Its efficacy in improving survival and reducing organ injury in multiple studies makes it a compelling candidate [1] [4].

Further research is needed to refine its therapeutic window and explore its effects in different sepsis phases and models. The recent discovery of its role in the BMAL1/CLOCK-REV-ERBα axis in macrophages opens a new avenue for understanding how regulating the circadian clock pathway can modulate septic inflammation [4].

References

PYR-41 cross-reactivity with sumoylation pathway

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The key experimental findings on PYR-41's effects and the methods used to determine them are detailed below.

Experimental Finding Key Experimental Evidence Supporting Experimental Protocols (from search results)
E1 Ubiquitin-Activating Enzyme Inhibition IC₅₀ < 10 μM in cell-free assays; reduces E1~Ub thioester formation [1] [2] [3]. E1 Thioester Assay: Rabbit/mouse E1 (∼250 ng) incubated with ³²P-ubiquitin in reaction buffer (50 mM Tris pH 7.4, 0.2 mM ATP, 0.5 mM MgCl₂) for 15 min at room temperature. Reactions stopped with non-reducing SDS-PAGE sample buffer, resolved by SDS-PAGE, and visualized via phosphoimaging [1] [4] [2].
Inhibition of Deubiquitinases (DUBs) Inhibits multiple DUBs (USP5, USP9x, USP14, UCH37, UCH-L3) in intact cells and purified USP5 in vitro [5]. Not explicitly detailed in search results; general DUB activity in cells measured by decline in activity after 4h this compound (10-50 μM) treatment [5].
Induction of Protein Cross-linking Causes covalent cross-linking of proteins, paralleling inhibition of UBE1 and DUB enzymatic activity; also cross-links Bcr-Abl and Jak2 kinases [5]. Co-treatment of cells with DTT (a reducing agent) completely abolishes this compound-induced accumulation of ubiquitinated proteins, suggesting a mechanism involving chemical reactivity [5] [1].
Increase in Global Sumoylation Observed increase in total sumoylation in cells, including in cells with a temperature-sensitive E1 [2] [3]. Typically detected by immunoblotting whole-cell lysates using anti-SUMO antibodies. For instance, one study [6] used western blots of siRNA-depleted and FLAG-SUMO complemented U2OS lysates, probing with anti-FLAG antibody M2 as a comparison to various SUMO monoclonal antibodies.

Practical Experimental Considerations

When using this compound in research to probe the relationship between ubiquitination and sumoylation, several practical factors are important:

  • Handling and Storage: It is recommended to store the powder at -20°C and prepare stock solutions in DMSO. A common stock concentration is 5-10 mM. The working solution should be prepared immediately before use [7] [2].
  • Cellular Working Concentration: Many cited cellular experiments use this compound in the range of 10 to 50 μM [5] [1] [2].
  • Critical Control Experiment: Due to its protein cross-linking activity, a key control is to co-treat cells with a reducing agent like DTT. If DTT abolishes the observed effects (e.g., accumulation of ubiquitinated proteins), it indicates that the effect is likely due to this compound's reactive, cross-linking property rather than specific enzyme inhibition [5] [1].
  • Antibody Specificity for SUMO Detection: Research highlights that many commercially available anti-SUMO monoclonal antibodies vary greatly in their sensitivity and specificity [6]. Careful validation of antibodies is crucial for accurately interpreting results related to changes in sumoylation.

Pathways and Interactions

The following diagram illustrates the complex mechanism of this compound and how its inhibition of the ubiquitin pathway leads to an increase in sumoylation.

This diagram shows this compound's primary inhibitory effects on the ubiquitin pathway (red). The dashed line represents the theorized crosstalk, where inhibition of ubiquitination may free up shared substrates or components, indirectly leading to increased sumoylation (blue).

References

PYR-41 target engagement verification methods

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Verification

Here are the core methodologies used in the cited research to verify PYR-41's target engagement.

Verifying E1 Inhibition In Vitro

This method directly assesses this compound's mechanism by examining its effect on specific steps of the E1 enzymatic reaction [1].

  • Core Workflow:
    • Express and Purify Enzymes: Use recombinant human E1 (UBA1) and E2 (e.g., Cdc34) enzymes.
    • Set Up Nucleotide Exchange Assays: The assay mixture typically contains ATP, ubiquitin, Mg²⁺, and the E1 enzyme.
    • Treat with this compound: Incubate the reaction mixture with this compound (or DMSO as a vehicle control).
    • Monitor Reaction Steps: Use techniques like Western blotting under non-reducing conditions to detect E1-ubiquitin thioester intermediates, or measure pyrophosphate (PPi) release to monitor the initial ubiquitin adenylation step.
  • Expected Outcome: this compound treatment should significantly reduce the formation of E1-ubiquitin thioester complexes, while the adenylation step remains unaffected [1] [2].
Confirming Functional Consequences in Cells

These assays verify that E1 inhibition by this compound functionally disrupts the ubiquitin-proteasome system in a cellular context.

  • Core Workflow:
    • Cell Culture: Select relevant cell lines (e.g., RAW264.7 macrophages, HaCat keratinocytes, DC2.4 dendritic cells).
    • Pre-treatment with this compound: Typically use 1-50 μM this compound for 30 minutes to 1 hour before stimulation. A dose-response pilot is recommended [3] [4] [5].
    • Cell Stimulation: Apply relevant stimuli such as LPS (for macrophages) or TNF-α (for NF-κB pathway activation).
    • Analysis:
      • Western Blotting: Detect accumulation of ubiquitinated proteins, stabilization of IκBα, p53, or p27, and reduced cleavage of caspase-3.
      • qPCR: Measure mRNA levels of NF-κB target genes (e.g., TNF-α, IL-6, IL-1β).
  • Expected Outcome: this compound treatment leads to stabilization of IκBα, p27, and p53 proteins, a decrease in pro-inflammatory gene expression, and a reduction in high-molecular-weight ubiquitin conjugates [3] [1] [5].

The diagrams below summarize the molecular mechanism of this compound and the experimental workflow for cellular verification.

Ub Ubiquitin (Ub) E1 E1 Enzyme Ub->E1 Step 1: Activation E2 E2 Enzyme E1->E2 Step 2: Transfer E3 E3 Ligase E2->E3 Sub Target Protein (e.g., IκBα, p27) E3->Sub Step 3: Ubiquitination Deg Proteasomal Degradation Sub->Deg NFkB NF-κB Activation Deg->NFkB e.g., IκBα degraded Inflam Inflammation NFkB->Inflam PYR41 This compound PYR41->E1 Inhibits Thioester Formation

cluster_1 Analysis Pathways Start Plate and Culture Relevant Cell Line Pretreat Pre-treat with this compound (1-50 μM, 30-60 min) Start->Pretreat Stimulate Stimulate Cells (e.g., LPS, TNF-α) Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest WB Western Blot Analysis Harvest->WB PCR qPCR Analysis Harvest->PCR WB_IkB Stabilization of IκBα WB->WB_IkB WB_Ub Reduction in Poly-Ubiquitin WB->WB_Ub WB_Casp Reduced Cleaved Caspase-3 WB->WB_Casp PCR_Cyt Reduced Cytokine mRNA (TNF-α, IL-6, IL-1β) PCR->PCR_Cyt

Comparison with Other Inhibitors

This compound's value is clear when compared to other common strategies for modulating the ubiquitin-proteasome system.

Inhibitor Primary Target Mechanism of Action Key Advantages / Applications
This compound Ubiquitin-Activating E1 Enzyme Irreversible inhibitor; blocks ubiquitin-thioester formation [1] [6] Upstream, broad impact; inhibits non-proteasomal ubiquitination (e.g., K63-linked, TRAF6) [4] [7]
MLN4924 NEDD8-Activating Enzyme (NAE) Inhibits neddylation, inactivates cullin-RING E3 ligases (CRLs) [1] More selective pathway inhibition; validated in cancer models [1]
Bortezomib Proteasome Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome [1] Clinically approved; validates UPS as target; induces ER stress [1]
NSC624206 Ubiquitin-Activating E1 Enzyme Inhibits ubiquitin-thioester formation (similar to this compound) [1] [2] Confirms this compound's mechanism; useful as a tool compound for validation [1] [2]

References

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Purity

>98% (or refer to the Certificate of Analysis). Note: PYR-41 in solution may exist as a mixture of E- and Z- isomers. HPLC may show two peaks depending on conditions. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.07534976 Da

Monoisotopic Mass

371.07534976 Da

Heavy Atom Count

27

Appearance

Brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HT54RAN9JZ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

418805-02-4

Wikipedia

PYR-41

Dates

Last modified: 08-15-2023
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